Phenylphosphinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hydroxy-oxo-phenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVWTDLQQGKSV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923631, DTXSID80859679 | |
| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
| Source | EPA DSSTox | |
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| Record name | CERAPP_16137 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Phosphinic acid, P-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
121-70-0, 1779-48-2 | |
| Record name | Phosphinic acid, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylphosphinic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2670 | |
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| Record name | Phosphinic acid, P-phenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
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| Record name | Phenylphosphinic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenylphosphinic acid CAS number 1779-48-2 properties
An In-depth Technical Guide to Phenylphosphinic Acid (CAS 1779-48-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS: 1779-48-2), also known as benzenephosphinic acid, is an organophosphorus compound with the formula C₆H₇O₂P.[1] It is characterized by a phenyl group and a hydrogen atom directly bonded to a phosphorus center, along with one hydroxyl group and one phosphoryl oxygen. This structure imparts unique chemical properties that make it a versatile intermediate and reagent in organic synthesis, materials science, and medicinal chemistry.[2][3] Its applications range from its use as a catalyst and flame retardant to a precursor for more complex molecules in drug discovery.[4][5][6] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on data and protocols relevant to a research and development setting.
Core Properties and Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.
General and Chemical Identification
| Property | Value | Reference(s) |
| CAS Number | 1779-48-2 | [1][7] |
| Molecular Formula | C₆H₇O₂P | [1][2] |
| Molecular Weight | 142.09 g/mol | [1][2] |
| IUPAC Name | Benzenephosphinic acid | [1] |
| Synonyms | Phenylphosphonous acid, Hydroxyphenylphosphine oxide | [2][8] |
| InChI Key | MLCHBQKMVKNBOV-UHFFFAOYSA-N | [2] |
| SMILES | O--INVALID-LINK--c1ccccc1 | |
| Appearance | White crystals or crystalline powder | [9][10] |
Physical and Thermodynamic Properties
| Property | Value | Reference(s) |
| Melting Point | 83-85 °C | [10] |
| Boiling Point | 180 °C (Decomposes) | [10] |
| Density | 1.358 - 1.376 g/cm³ | [1][10] |
| Water Solubility | 7.7 g/100 mL (at 25 °C) | [5][10] |
| logP (Octanol-Water) | -0.33 to 0.779 | [1][11] |
| pKa | 2.1 (at 17 °C) | [10] |
| Vapor Pressure | 0.001 mmHg (at 25 °C) | [5] |
| Enthalpy of Fusion (ΔfusH°) | 12.80 kJ/mol | [11] |
Solubility Profile
This compound's hydrophilicity is indicated by its low logP value.[1] Its solubility varies significantly with the solvent's polarity.
| Solvent Class | High Solubility | Low Solubility |
| Examples | Water, Ethanol, Acetone, DMSO | Benzene, Hexane, Carbon Tetrachloride, Diethyl Ether |
| Reference(s) | [1][2][10] | [1][10] |
Structural and Spectroscopic Data
The structure of this compound features a tetrahedral phosphorus atom with sp³ hybridization.[1]
Structural Parameters
| Parameter | Value | Reference(s) |
| P=O Bond Length | 1.48 Å | [1] |
| P–C Bond Length | 1.80 Å | [1] |
| O–P–O Bond Angle | ~109.5° | [1] |
| Polar Surface Area | 84.41 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum | Key Peaks / Characteristics | Reference(s) |
| ¹H NMR | Spectra available for review. | [12] |
| ¹³C NMR | Spectra available for review. | [12] |
| IR Spectroscopy | 1150 cm⁻¹ (P=O stretch), 950 cm⁻¹ (P–O–H bend), 750 cm⁻¹ (P–C aromatic) | [1] |
| Mass Spectrometry | Mass spectrum data available via NIST WebBook. | [13] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.
Synthesis of this compound
A modern and straightforward method for synthesizing monosubstituted phosphinic acids like this compound involves a palladium-catalyzed cross-coupling reaction.[14]
Protocol: Pd-Catalyzed P-Arylation
-
Reactants : Anilinium hypophosphite, an aromatic electrophile (e.g., iodobenzene), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand).
-
Solvent : A suitable organic solvent such as toluene (B28343) or dioxane.
-
Procedure : a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the anilinium hypophosphite, aromatic electrophile, palladium catalyst, and ligand. b. Add the solvent and a base (e.g., a tertiary amine like triethylamine). c. Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC. d. After cooling, perform an aqueous workup. Acidify the aqueous layer to protonate the phosphinate salt. e. Extract the product into an organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification : The crude product can be further purified by recrystallization as described in Protocol 4.2.
Caption: General workflow for synthesizing this compound via Pd-catalyzed coupling.
Purification
Obtaining high-purity this compound is critical for subsequent applications. Recrystallization is a common and effective method.[10]
Protocol: Purification by Recrystallization
-
Solvent Selection : Water is a suitable solvent for recrystallization, given the compound's solubility of 7.7 g/100 mL at 25 °C.[10]
-
Procedure : a. Dissolve the crude this compound in a minimal amount of hot deionized water. b. If the solution is colored, activated charcoal can be added and the solution hot-filtered to remove impurities. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the white crystals by vacuum filtration. e. Wash the crystals with a small amount of ice-cold water or cold diethyl ether.[10] f. Dry the purified crystals in a vacuum desiccator to remove residual solvent.
Key Reaction: Oxidation to Phenylphosphonic Acid
A well-documented reaction of this compound is its oxidation to phenylphosphonic acid, which is a common precursor for various other compounds.[15][16]
Protocol: Oxidation using Nitric Acid
-
Materials : this compound (10.0 g, 69.7 mmol), concentrated nitric acid (3.5 mL, 54.4 mmol), deionized water, diethyl ether, anhydrous magnesium sulfate.[16]
-
Procedure : a. In a round-bottom flask equipped with a thermometer, carefully melt the this compound. b. Once the temperature reaches 100 °C, cautiously add the concentrated nitric acid. The reaction can be exothermic. c. After the addition is complete, allow the mixture to cool to room temperature, which should result in a yellow solid. d. Dissolve the solid in 100 mL of water. e. Transfer the aqueous solution to a separatory funnel and extract the product three times with 50 mL portions of diethyl ether. f. Combine the organic layers and dry over anhydrous magnesium sulfate. g. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield phenylphosphonic acid as a solid. h. The product can be further purified by recrystallization from diethyl ether.[16]
Caption: Step-by-step workflow for the oxidation of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound in various fields.
Caption: How the core properties of this compound lead to its diverse applications.
-
Synthetic Intermediate : It is a crucial building block for synthesizing a wide array of other organophosphorus compounds.[3][5] Its reactivity allows for modifications to create derivatives with desired properties.
-
Catalysis : Due to its acidic nature, it can act as a catalyst, for example, in esterification reactions.[5]
-
Materials Science : It is used as an additive to improve the flame retardancy of polymers like polyurethane and nylon.[4][5] It also finds use as a corrosion inhibitor.[17]
-
Drug Discovery : Phosphinic acid derivatives are a versatile class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[18] They can act as potent and selective enzyme inhibitors, often by mimicking the tetrahedral transition state of substrate hydrolysis or by chelating metal ions in enzyme active sites.[19] this compound serves as a key starting material for creating these complex and biologically active molecules, making it an essential tool for drug development professionals.[6]
Caption: How phosphinate inhibitors can block enzyme activity, a key concept in drug design.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling.[8]
-
Hazards : It is harmful if swallowed (Acute oral toxicity, Category 4) and causes severe skin corrosion and serious eye damage (Category 1).[8] It may also cause respiratory system irritation.[8]
-
Handling : Handle in a well-ventilated area or in a closed system.[8] Avoid dust formation. Do not get in eyes, on skin, or on clothing.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[9] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[8]
-
Storage : Store in a cool, dry, well-ventilated place in tightly closed containers.[5] Keep in a corrosives area, away from incompatible materials such as bases and strong oxidizing agents.[5][8]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink 1-2 glasses of water. Seek immediate medical attention.[8]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Conclusion
This compound (CAS 1779-48-2) is a foundational organophosphorus compound with a well-defined set of chemical and physical properties. Its versatile reactivity makes it an indispensable tool for researchers in both academia and industry. For drug development professionals, it serves as a critical starting point for the synthesis of novel phosphinate-containing molecules that have shown significant potential as therapeutic agents. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in advancing scientific discovery.
References
- 1. This compound (1779-48-2) for sale [vulcanchem.com]
- 2. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1779-48-2 | MOLNOVA [molnova.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound | 1779-48-2 [chemicalbook.com]
- 11. Phenylphosphonous acid (CAS 1779-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound(1779-48-2) 1H NMR [m.chemicalbook.com]
- 13. Phenylphosphonous acid [webbook.nist.gov]
- 14. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA), a key organophosphorus compound, holds a significant position in the landscape of chemical synthesis and materials science. Its unique structural features and reactivity make it a versatile building block for a wide array of derivatives with applications in catalysis, flame retardants, and as precursors to pharmacologically active molecules. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations to aid in its application and further research.
Molecular Structure and Bonding
This compound, with the chemical formula C₆H₇O₂P, consists of a central phosphorus atom bonded to a phenyl group, a hydroxyl group, a hydrogen atom, and a doubly bonded oxygen atom. This arrangement results in a tetrahedral geometry around the phosphorus center.
A salient feature of this compound in the solid state is the formation of strong intermolecular hydrogen bonds. Specifically, a P-O-H···O=P hydrogen bond links adjacent molecules, creating infinite chains. This robust hydrogen bonding network significantly influences the physical properties of the compound, such as its melting point and solubility. The P—O···O=P distance in this network has been reported to be approximately 2.513 Å, indicative of a strong interaction.[1]
Data Presentation
The structural and spectroscopic characteristics of this compound are summarized in the following tables.
Table 1: Crystallographic Data and Key Bond Parameters
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| P=O Bond Length | Data not available in search results |
| P-OH Bond Length | Data not available in search results |
| P-C (phenyl) Bond Length | Data not available in search results |
| P-H Bond Length | Data not available in search results |
| O=P-OH Bond Angle | Data not available in search results |
| C-P-O Bond Angles | Data not available in search results |
| Hydrogen Bond (P-O···O=P) Distance | 2.513 (3) Å[2] |
Note: Specific bond lengths and angles from a complete single-crystal X-ray diffraction study were not available in the provided search results. The hydrogen bond distance is a key structural parameter derived from crystallographic studies.
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Solvent |
| ¹H NMR | 7.4-7.8 | Multiplet | - | CDCl₃ |
| 8.2 | Singlet (broad) | - | CDCl₃ | |
| ¹³C NMR | 128.6 (d) | Doublet | J(C,P) ≈ 10 Hz | CDCl₃ |
| 131.8 (d) | Doublet | J(C,P) ≈ 3 Hz | CDCl₃ | |
| 132.5 (d) | Doublet | J(C,P) ≈ 10 Hz | CDCl₃ | |
| 133.0 (d) | Doublet | J(C,P) ≈ 185 Hz | CDCl₃ | |
| ³¹P NMR | 22.5 | Singlet | - | Not specified |
Note: The provided search results offer access to spectra but do not always explicitly state the chemical shifts in a consolidated table. The values presented are interpretations of the available spectral data. Coupling constants for ¹³C NMR are approximate.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2900-3100 | C-H stretching (aromatic) |
| 2300-2400 | P-H stretching |
| 1600 | C=C stretching (aromatic) |
| 1200-1300 | P=O stretching |
| 900-1100 | P-O-H bending, P-C stretching |
Note: These are characteristic absorption ranges for the functional groups present in this compound.
Mandatory Visualization
References
Spectroscopic Data of Phenylphosphinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for phenylphosphinic acid. The information is presented to be a valuable resource for researchers and professionals involved in chemical analysis and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 7.40 - 7.80 | Multiplet | - | Aromatic Protons (C₆H₅) |
| 8.0 - 12.0 | Broad Singlet | - | Acidic Proton (P-OH) |
| ~7.0 | Doublet | ~500 Hz (¹JPH) | Proton directly bonded to Phosphorus (P-H) |
Note: The chemical shift of the acidic proton can vary significantly depending on the solvent and concentration. The P-H proton signal is a characteristic feature of phosphinic acids.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~128 | C4 (para) |
| ~130 | C2/C6 (ortho) |
| ~132 | C3/C5 (meta) |
| ~135 (doublet) | C1 (ipso, coupled to P) |
Note: The carbon atoms of the phenyl ring exhibit distinct chemical shifts due to their proximity and coupling to the phosphorus atom.
Table 3: ³¹P NMR Spectroscopic Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity |
| +15 to +25 | Multiplet |
Note: The chemical shift is referenced to 85% H₃PO₄. The multiplicity arises from coupling to the protons on the phenyl ring and the proton directly attached to the phosphorus atom.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Absorption Data for this compound
| Frequency (cm⁻¹) | Vibrational Assignment |
| 3050 - 3080 | C-H stretch (aromatic) |
| 2800 - 2900 | P-H stretch |
| 2500 - 2700 | O-H stretch (acidic, broad) |
| 1600, 1480, 1440 | C=C stretch (aromatic ring) |
| 1150 - 1250 | P=O stretch |
| 900 - 1000 | P-OH bend |
| 700 - 750 | C-H bend (out-of-plane, aromatic) |
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
³¹P NMR Acquisition: Acquire the ³¹P NMR spectrum. This is often done with proton decoupling to obtain a single sharp peak, or without decoupling to observe the P-H coupling. An external standard of 85% H₃PO₄ is used for chemical shift referencing.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[1][2][3][4][5]
-
Sample Preparation: Dry potassium bromide (KBr) powder in an oven to remove any moisture.[1] Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[2]
-
Grinding and Mixing: Thoroughly grind the this compound and KBr together in an agate mortar and pestle to create a fine, homogeneous powder.[2]
-
Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1][4]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. scienceijsar.com [scienceijsar.com]
Theoretical Insights into the Reactivity of Phenylphosphinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA), an organophosphorus compound with the formula C₆H₇O₂P, is a versatile molecule with significant applications in organic synthesis, catalysis, and materials science.[1][2] Its reactivity, governed by the presence of a phosphorus-hydrogen bond and an acidic hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, focusing on key reactions such as oxidation, esterification, and its role in multicomponent reactions. The guide synthesizes experimental data, kinetic studies, and mechanistic insights to provide a comprehensive resource for researchers in drug development and related scientific fields.
Core Reactivity Profile
This compound exists in tautomeric equilibrium between the more stable tetracoordinate phosphinic acid form and the trivalent phosphonous acid form. This equilibrium is crucial in understanding its reactivity, as different reactions may proceed through one of the two tautomers. The key reactive sites of the molecule are the P-H bond, which can undergo oxidative addition and radical reactions, and the P-OH group, which is acidic and can be esterified or deprotonated.
Key Reactions and Mechanistic Insights
Oxidation to Phenylphosphonic Acid
The oxidation of this compound to phenylphosphonic acid is a fundamental transformation that increases the oxidation state of the phosphorus atom from +1 to +3. This reaction is commonly achieved using various oxidizing agents.
Reaction Pathway:
The overall transformation involves the insertion of an oxygen atom into the P-H bond.
Mechanistic Considerations:
Kinetic studies on the oxidation of this compound by various oxidants, such as pyridinium (B92312) fluorochromate and benzyltrimethylammonium (B79724) dichloroiodate, suggest a mechanism involving the transfer of a hydride ion from the P-H bond to the oxidant in the rate-determining step.[3] The reaction often exhibits a substantial primary kinetic isotope effect, further supporting the cleavage of the P-H bond in the slow step.[3] Studies have also indicated that the pentacoordinated tautomer of the phosphorus oxyacid is the reactive reductant.
Experimental Protocols:
Oxidation with Nitric Acid
A common laboratory-scale method for the oxidation of this compound involves the use of concentrated nitric acid.[4][5]
Workflow:
Detailed Procedure:
-
Melt 10.0 g (69.7 mmol) of this compound in a round-bottom flask.
-
Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.[4][5]
-
After the addition is complete, allow the mixture to cool to room temperature, which should result in the formation of a yellow solid.[4]
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).[4][5]
-
Dry the combined organic phases over anhydrous magnesium sulfate.[4]
-
Remove the solvent under reduced pressure and recrystallize the crude product from diethyl ether to yield a colorless solid.[5]
Oxidation with Potassium Permanganate (B83412)
Potassium permanganate can also be used as a strong oxidizing agent.
Detailed Procedure:
-
Prepare a solution of 1 g (0.007 mole) of phenylphosphonous acid in 10 mL of acetone (B3395972) and 10 mL of water.
-
Add a solution of 0.281 g (0.007 mole) of sodium hydroxide (B78521) in 10 mL of water until a pH of approximately 7 is reached.
-
Slowly add a solution of 0.663 g (0.007 mole) of potassium permanganate (KMnO₄) in 10 mL of water to the vigorously stirred reaction mixture at 20-25 °C over 5 minutes.
-
Stir the mixture for an additional 5 minutes at ambient temperature.
-
Acidify the reaction with concentrated hydrochloric acid to a pH of 1.
Quantitative Data:
| Oxidant | Reactant Amount | Oxidant Amount | Yield | Reference |
| Nitric Acid | 10.0 g (69.7 mmol) | 3.5 mL (54.4 mmol) | 40% | [4] |
| Potassium Permanganate | 1 g (0.007 mole) | 0.663 g (0.007 mole) | Not specified |
Esterification Reactions
Esterification of this compound can proceed through either direct reaction with an alcohol or via alkylation of the phosphinate anion.
Mechanistic Pathways:
Direct Esterification: This typically requires forcing conditions, such as high temperatures or microwave irradiation, and can be catalyzed by ionic liquids.[6] The reaction is thought to proceed through the trivalent phosphonous acid tautomer.
Alkylating Esterification: This involves deprotonation of the phosphinic acid to form the phosphinate anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
Experimental Protocols:
Microwave-Assisted Direct Esterification
Detailed Procedure:
-
In a microwave vial, combine phenyl-H-phosphinic acid (1 equivalent), the desired alcohol (15 equivalents), and [bmim][PF6] (10 mol%).
-
Seal the vial and heat in a microwave reactor at 140-160 °C for 30 minutes.
-
After cooling, purify the product by flash chromatography.
Thermal Esterification
Detailed Procedure:
-
Reflux a mixture of this compound (1 equivalent) and an excess of the desired alcohol (e.g., 15 equivalents of butanol).
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, cool the reaction mixture and purify by flash chromatography.
Quantitative Data for Esterification:
| Method | Alcohol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Butyl alcohol | [bmim][PF6] | 140 | 30 min | 94 | [6] |
| Thermal | Butyl alcohol | None | Reflux | 36 h | ~100 (conversion) | |
| Thermal (N₂) | Butyl alcohol | None | Reflux | 60 h | 95 | |
| Thermal (N₂) | Butyl alcohol | [bmim][PF6] | Reflux | 30 h | Not specified |
Pudovik and Kabachnik-Fields Reactions
This compound and its esters are key reagents in the synthesis of α-aminophosphinates and α-aminophosphonates through the Pudovik and Kabachnik-Fields reactions. These reactions are crucial for the formation of carbon-phosphorus bonds.
Reaction Pathways:
The Pudovik reaction involves the addition of a P-H bond across a C=N double bond of an imine.[2][6] The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound.
Mechanistic Considerations:
The Kabachnik-Fields reaction can proceed through two main pathways: either via the initial formation of an imine followed by the addition of the P-H compound (Pudovik pathway) or through the formation of an α-hydroxyphosphonate followed by substitution with the amine. The dominant pathway depends on the specific reactants and reaction conditions.
Experimental Protocol for Aza-Pudovik Reaction:
Detailed Procedure:
-
Stir a mixture of the aldehyde (25 mmol) and the amine (25 mmol) at room temperature for 1 hour.
-
Add dichloromethane (B109758) (10 mL) and dry the solution with Na₂SO₄.
-
After filtration and removal of the solvent, the crude imine is obtained.
-
React the imine with ethyl phenyl-H-phosphinate under microwave irradiation at 100 °C for 1.5 hours.
-
Purify the resulting α-amino-benzylphosphinate by flash chromatography.[7]
Quantitative Data for Aza-Pudovik Reaction:
| Aldehyde | Amine | P-Reagent | Yield (%) | Reference |
| Benzaldehyde | Butylamine | Ethyl phenyl-H-phosphinate | 65-92 | [7] |
| Benzaldehyde | Propylamine | Ethyl phenyl-H-phosphinate | 65-92 | [7] |
| Benzaldehyde | Benzylamine | Ethyl phenyl-H-phosphinate | 65-92 | [7] |
Theoretical Studies and Computational Insights
While extensive experimental data exists for the reactivity of this compound, detailed theoretical studies, particularly using computational methods like Density Functional Theory (DFT), are more limited for this specific molecule compared to the broader class of phosphonic acids.
Tautomerism:
Theoretical studies have investigated the tautomeric equilibrium between the tetracoordinate phosphinic acid and the trivalent phosphonous acid forms. These studies are crucial for understanding which tautomer is the active species in different reactions.
Esterification:
DFT calculations on the T3P®-promoted esterification and amidation of phosphinic acids have provided valuable insights into the reaction mechanism. These studies have elucidated the role of the activating agent and the energetics of the reaction, explaining why direct derivatization can be challenging.
Future Directions for Theoretical Studies:
Further computational studies on the oxidation and Pudovik reactions of this compound would be highly beneficial. Specifically, DFT calculations could be employed to:
-
Elucidate the transition state structures and activation barriers for the oxidation with different oxidizing agents.
-
Model the reaction pathways for the Pudovik and Kabachnik-Fields reactions to determine the preferred mechanistic route under various conditions.
-
Investigate the electronic effects of substituents on the phenyl ring on the reactivity of this compound.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery. The phosphinic acid moiety can act as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of metalloproteinases and other proteases.[5] The understanding of the reactivity of this compound is therefore crucial for the design and synthesis of novel therapeutic agents.
Conclusion
This compound exhibits a rich and diverse reactivity profile, making it a valuable building block in organic synthesis. This guide has provided a comprehensive overview of the theoretical aspects of its key reactions, drawing upon experimental data, kinetic studies, and mechanistic proposals. While there is a solid foundation of experimental knowledge, further computational studies are needed to provide a more detailed and quantitative understanding of the reaction mechanisms at the molecular level. Such theoretical insights will undoubtedly accelerate the application of this compound and its derivatives in various scientific fields, including the development of new pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylphosphonic acid 98 1571-33-1 [sigmaaldrich.com]
- 7. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent [mdpi.com]
The Core Mechanism of Phenylphosphinic Acid Disproportionation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism governing the disproportionation of phenylphosphinic acid. This reaction, a cornerstone of organophosphorus chemistry, involves the conversion of this compound into phenylphosphine (B1580520) and phenylphosphonic acid upon heating. This document outlines the proposed mechanistic pathway, supported by available literature, and offers conceptual experimental protocols for its investigation.
Overview of the Disproportionation Reaction
The thermal decomposition of monosubstituted phosphinic acids, such as this compound (PhP(O)(OH)H), is a classic example of a disproportionation reaction. In this redox process, the phosphorus atom, with an initial oxidation state of +1, is simultaneously reduced to -3 in phenylphosphine (PhPH₂) and oxidized to +3 in phenylphosphonic acid (PhP(O)(OH)₂).
The overall, unbalanced reaction is as follows:
This compound → Phenylphosphine + Phenylphosphonic Acid
While the reaction is well-established, the precise mechanism is intricate and is understood to proceed through several key intermediates.[1][2]
Proposed Mechanistic Pathway
The disproportionation of this compound is not a single-step event. The currently accepted mechanism, based on trapping experiments and the characterization of intermediates, involves the initial formation of a key anhydride (B1165640), which then decomposes to a highly reactive species.[1][3]
Step 1: Formation of Phenylphosphinic Anhydride
The process is initiated by the thermal dehydration of two molecules of this compound to form phenylphosphinic anhydride. This condensation reaction releases a molecule of water.
Caption: Formation of phenylphosphinic anhydride via thermal dehydration.
Step 2: Generation of the Phenylphosphinidene Intermediate
The crucial step in the mechanistic cascade is the decomposition of phenylphosphinic anhydride to generate the highly reactive and transient intermediate, phenylphosphinidene (Ph-P=O), along with a molecule of this compound.[1][4] The existence of phenylphosphinidene has been substantiated through trapping experiments with reagents like benzil.[1]
Caption: Decomposition of the anhydride to the phenylphosphinidene intermediate.
Step 3: Formation of Final Products
The final stage of the mechanism involves the conversion of the phenylphosphinidene intermediate and the remaining this compound into the stable end products: phenylphosphine and phenylphosphonic acid. The precise sequence of these subsequent reactions is not definitively established in the literature, but a plausible pathway involves the following:
-
Reaction of Phenylphosphinidene: The electrophilic phenylphosphinidene can react with the nucleophilic P-H bond of a this compound molecule.
-
Hydrolysis: The water molecule generated in the initial dehydration step can hydrolyze a molecule of phenylphosphinic anhydride to regenerate two molecules of this compound, or react with other intermediates.
-
Redox Cascade: A series of proton and hydride transfers among the various species present leads to the final disproportionated products. An ionic mechanism has been suggested to be involved in the formation of phenylphosphine.[1]
The overall transformation can be visualized as a network of interconnected reactions rather than a single linear path.
Caption: Overall logical flow of the this compound disproportionation.
Quantitative Data
A comprehensive search of the scientific literature reveals a notable absence of detailed kinetic studies specifically focused on the thermal disproportionation of this compound. While the thermal decomposition of various other organophosphorus compounds has been investigated, quantitative data such as rate constants, activation energies, and product yields under varying conditions for this specific reaction are not well-documented.
| Parameter | Value | Conditions | Source |
| Reaction Rate (k) | Data not available | Not specified | - |
| Activation Energy (Ea) | Data not available | Not specified | - |
| Phenylphosphine Yield | Data not available | Not specified | - |
| Phenylphosphonic Acid Yield | Data not available | Not specified | - |
Table 1: Summary of Quantitative Data for the Disproportionation of this compound. The lack of available data highlights an opportunity for further research in this area.
Conceptual Experimental Protocol
For researchers wishing to investigate the mechanism and kinetics of this reaction, the following conceptual protocol outlines a potential experimental approach. This protocol is based on general methodologies for studying thermal decompositions of organophosphorus compounds.
Materials and Equipment
-
Reactant: this compound (high purity)
-
Inert Gas: Nitrogen or Argon (high purity)
-
Solvent (for analysis): Anhydrous, deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis.
-
Apparatus:
-
Glass tube furnace or a similar setup for controlled heating.
-
Schlenk line for maintaining an inert atmosphere.
-
Cold trap (e.g., liquid nitrogen) to collect volatile products.
-
NMR spectrometer (³¹P and ¹H).
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis of volatile products.
-
High-Performance Liquid Chromatograph (HPLC) for analysis of non-volatile products.
-
Experimental Workflow
The following diagram illustrates a conceptual workflow for studying the thermal disproportionation of this compound.
Caption: Conceptual workflow for the study of this compound disproportionation.
Procedure
-
Reaction Setup: A known quantity of this compound is placed in a reaction tube connected to a Schlenk line and a cold trap cooled with liquid nitrogen.
-
Inert Atmosphere: The system is thoroughly purged with an inert gas to remove oxygen and moisture.
-
Thermal Decomposition: The reaction tube is heated in a furnace to the desired temperature for a specified duration.
-
Product Collection: After the reaction, the system is cooled to room temperature. The volatile products, including phenylphosphine, will have collected in the cold trap. The non-volatile residue, primarily phenylphosphonic acid, will remain in the reaction tube.
-
Analysis of Volatile Products: The contents of the cold trap are carefully collected and analyzed by GC-MS to identify the components and by ¹H NMR spectroscopy to quantify the yield of phenylphosphine.
-
Analysis of Non-Volatile Residue: The residue in the reaction tube is dissolved in a suitable solvent and analyzed by ³¹P NMR spectroscopy to determine the yield of phenylphosphonic acid and to identify any other phosphorus-containing byproducts. HPLC can also be used for quantification.
-
Kinetic Studies: By running the experiment at different temperatures and for varying times, and by quantifying the disappearance of the reactant and the appearance of the products, the kinetic parameters of the reaction can be determined.
Conclusion
The thermal disproportionation of this compound is a complex process that proceeds through the formation of a key anhydride intermediate and its subsequent decomposition to a reactive phenylphosphinidene species. While the general pathway is understood, this guide highlights a significant gap in the literature regarding detailed quantitative kinetic data and specific experimental protocols for this fundamental reaction. The conceptual framework provided herein offers a starting point for researchers to further elucidate the intricacies of this mechanism, contributing to a deeper understanding of organophosphorus chemistry.
References
- 1. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Organophosphorus intermediates. Part I. The formation and decomposition of phenylphosphinic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
A Comprehensive Technical Guide to the Solubility of Phenylphosphinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of phenylphosphinic acid in various organic solvents. A thorough understanding of its solubility is critical for its application in diverse fields, including organic synthesis, catalysis, and the development of novel pharmaceuticals. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data.
Table 1: Mole Fraction Solubility (x) of this compound in Selected Organic Solvents
| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile (B52724) | Ethyl Acetate (B1210297) | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
Data sourced from a study by He et al. (2016).[1][2]
As the data indicates, the solubility of this compound increases with rising temperature in all the tested solvents.[1][2] At any given temperature, the solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1][2] This order does not directly correlate with the polarity of the solvents, suggesting that specific solute-solvent interactions play a significant role.
Table 2: Qualitative and Additional Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| Water | 7.7 g/100 mL (25 °C) | Slightly soluble, increases with heat. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - |
| Ethanol | Soluble | - |
| Diethyl Ether | Slightly Soluble | Purification can be done by washing with ether. |
| Benzene | Insoluble | Can be recrystallized from benzene. |
| Hexane | Insoluble | - |
Experimental Protocols
The quantitative data presented in this guide is primarily determined using the static analytical method , a type of isothermal saturation method, coupled with gravimetric analysis. This method relies on achieving thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.
Detailed Methodology: Isothermal Saturation and Gravimetric Analysis
1. Apparatus Setup:
-
A jacketed glass vessel (e.g., 100 mL) equipped with a magnetic stirrer is used as the equilibrium cell.
-
The temperature of the vessel is controlled by circulating a fluid from a constant-temperature water bath with a precision of ±0.1 K.
-
A calibrated thermometer is used to monitor the temperature inside the vessel.
2. Sample Preparation:
-
An excess amount of pure this compound is added to a known volume of the organic solvent in the equilibrium cell. The presence of undissolved solid is essential to ensure saturation.
-
The cell is securely sealed to prevent any solvent evaporation during the experiment.
3. Equilibration:
-
The mixture is continuously agitated using the magnetic stirrer at a constant speed to facilitate the dissolution process.
-
The system is maintained at a constant, predetermined temperature for a sufficient period to ensure that equilibrium is reached. This is typically confirmed by taking samples at different time intervals until the concentration of the solute in the solution remains constant.
4. Sample Withdrawal and Phase Separation:
-
Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.
-
A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm membrane filter) to prevent any solid particles from being transferred.
5. Gravimetric Analysis:
-
A pre-weighed empty container (e.g., a glass vial or evaporating dish) is used to collect the withdrawn sample.
-
The exact mass of the collected saturated solution is determined by weighing the container with the sample.
-
The solvent is then removed from the sample by evaporation. This can be achieved by placing the container in a vacuum oven at a suitable temperature until a constant weight of the dried solute (this compound) is obtained.
-
The mass of the dried solute is determined by weighing the container again.
6. Calculation of Solubility:
-
The mass of the solvent is calculated by subtracting the mass of the dried solute from the total mass of the saturated solution.
-
The mole fraction solubility (x) is then calculated using the following formula: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:
-
m_solute = mass of the dried this compound
-
M_solute = molar mass of this compound
-
m_solvent = mass of the solvent
-
M_solvent = molar mass of the solvent
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method.
References
The Thermal Stability and Decomposition of Phenylphosphinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Phenylphosphinic acid (PPA). Due to the limited availability of direct experimental data for pure this compound in publicly available literature, this guide synthesizes information from analogous organophosphorus compounds and established principles of thermal analysis. The presented data and decomposition pathways serve as a robust framework for designing and interpreting experimental studies involving this compound.
Thermal Analysis Data
The thermal decomposition of this compound is expected to be a multi-stage process. The following tables summarize representative quantitative data that could be expected from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Disclaimer: The following quantitative data is representative and estimated based on the thermal behavior of structurally related organophosphorus compounds. Experimental verification is required for precise values for pure this compound.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Atmosphere | Heating Rate |
| Onset Decomposition Temp. (Tonset) | ~ 180 - 220 °C | Inert (N2) | 10 °C/min |
| Temperature at Max. Decomposition Rate (Tmax) - Stage 1 | ~ 230 - 270 °C | Inert (N2) | 10 °C/min |
| Mass Loss - Stage 1 | ~ 10 - 15 % | Inert (N2) | 10 °C/min |
| Temperature at Max. Decomposition Rate (Tmax) - Stage 2 | ~ 300 - 350 °C | Inert (N2) | 10 °C/min |
| Mass Loss - Stage 2 | ~ 30 - 40 % | Inert (N2) | 10 °C/min |
| Final Residue at 600 °C | ~ 45 - 55 % | Inert (N2) | 10 °C/min |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Atmosphere | Heating Rate |
| Melting Point (Tm) | 83 - 85 °C | Inert (N2) | 10 °C/min |
| Enthalpy of Fusion (ΔHf) | Not Available | Inert (N2) | 10 °C/min |
| Decomposition | Endothermic/Exothermic | Inert (N2) | 10 °C/min |
Proposed Thermal Decomposition Pathway
The thermal decomposition of monosubstituted phosphinic acids is understood to proceed via a disproportionation mechanism to yield phosphines and phosphonic acids.[1] In the case of this compound, the decomposition is likely initiated by the formation of an anhydride (B1165640) intermediate, which then undergoes further decomposition.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and accurate data. The following are recommended starting points for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound.
Instrumentation and Parameters:
| Parameter | Recommended Value/Condition |
| Instrument | Calibrated Thermogravimetric Analyzer |
| Sample Mass | 5 – 10 mg |
| Crucible | Alumina or platinum pan |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Flow Rate | 20 – 50 mL/min |
Procedure:
-
Sample Preparation: Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent. Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible. Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
-
Instrument Setup: Place the sample crucible in the TGA instrument. Purge the furnace with the inert gas for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.
-
Analysis: Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 600 °C. Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe the thermal events (endothermic/exothermic) associated with the decomposition of this compound.
Instrumentation and Parameters:
| Parameter | Recommended Value/Condition |
| Instrument | Calibrated Differential Scanning Calorimeter |
| Sample Mass | 2 – 5 mg |
| Crucible | Hermetically sealed aluminum pans |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 400 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Flow Rate | 20 – 50 mL/min |
Procedure:
-
Sample Preparation: Accurately weigh 2 to 5 mg of the dried this compound sample into a clean, tared aluminum DSC pan. Hermetically seal the pan to contain any volatiles produced during heating.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with the inert gas.
-
Analysis: Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 400 °C. Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify the melting peak and any endothermic or exothermic peaks associated with decomposition. Determine the melting temperature (Tm) from the peak of the melting endotherm and calculate the enthalpy of fusion (ΔHf) from the peak area.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
References
Phenylphosphinic Acid: A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety and handling precautions for phenylphosphinic acid in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.
Chemical and Physical Properties
This compound (PPA) is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₇O₂P | [1] |
| Molecular Weight | 142.09 g/mol | |
| CAS Number | 1779-48-2 | [1] |
| Appearance | White crystalline solid/powder | [1][2] |
| Melting Point | 82 - 88 °C (179.6 - 190.4 °F) | [3] |
| Boiling Point | 180 °C (356 °F) at 760 mmHg | [3] |
| Water Solubility | 7.7 g/100 mL at 25 °C | [1][2] |
| pKa | 2.1 at 17 °C | [1][2] |
| Autoignition Temperature | 125 °C (257 °F) | [3][4] |
| Decomposition Temperature | > 200 °C | [4] |
| Vapor Pressure | No data available | |
| Flash Point | No information available | [3][4] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance with several key risks. It is harmful if swallowed, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[3][5]
Table 2: Toxicological Data for this compound
| Hazard Classification | GHS Category | Details | Reference |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. LD50 (Rat, oral): 1345 mg/kg. | [5] |
| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns. | [5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3] |
Experimental Protocols for Hazard Assessment
The hazard classifications of this compound are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to assess the toxicity of a substance when ingested.[6][7][8] The protocol involves a stepwise procedure with the use of a limited number of animals.
-
Principle: A single dose of the substance is administered orally to a group of fasted female rats.[6] The animals are observed for signs of toxicity and mortality over a 14-day period. The outcome of the first group determines the dosage for the subsequent group, allowing for classification into a GHS toxicity category.[6][9]
-
Animal Selection: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[6]
-
Dose Administration: The test substance is administered in a single dose via gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.[10][11][12][13]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an albino rabbit.[10][14] The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[10][14]
-
Procedure: The test is typically initiated with a single animal.[12] 0.5 g of the solid substance is applied to the skin.[10] Skin reactions, such as erythema (redness) and edema (swelling), are observed and graded at specific intervals (1, 24, 48, and 72 hours) after patch removal and daily thereafter for up to 14 days.[10]
-
Evaluation: The severity and reversibility of the skin reactions are assessed to determine if the substance is an irritant or corrosive.[10] If a corrosive effect is observed, the test is terminated immediately.[14]
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline is used to determine the potential of a substance to cause eye irritation or serious eye damage.[15][16][17][18]
-
PrincIPE: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[15][17]
-
Procedure: The test is initiated using one animal.[16][17] The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application and daily thereafter if effects persist.[17] Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.[15] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[17][19]
-
Evaluation: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.[15][17] The reversibility of ocular lesions is evaluated to classify the substance.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate PPE are essential to minimize exposure to this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to minimize dust generation.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used.[4]
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, designated as a corrosives area.[4]
-
Incompatible Materials: Avoid contact with bases and strong oxidizing agents.[4]
First Aid Measures
Immediate medical attention is required for all routes of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4]
Spill and Fire Procedures
Accidental Release Measures
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation.
-
Sweep up and shovel the spilled material into a suitable container for disposal. Do not breathe dust.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]
-
Specific Hazards: Fine dust dispersed in air may ignite, and dust can form an explosive mixture with air.[4]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus may be formed.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
This compound waste is considered hazardous.
-
Disposal must be in accordance with federal, state, and local environmental control regulations.
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1779-48-2 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. search.library.doc.gov [search.library.doc.gov]
- 8. oecd.org [oecd.org]
- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 15. nucro-technics.com [nucro-technics.com]
- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes: Phenylphosphinic Acid as a Precursor for Phenylphosphonic Acid Synthesis
Introduction
Phenylphosphonic acid (PPA) is a highly versatile organophosphorus compound that serves as a critical building block in medicinal chemistry, materials science, and as a synthetic intermediate for various pharmaceuticals and agrochemicals.[1] Its synthesis from the readily available and cost-effective precursor, phenylphosphinic acid, is a fundamental and widely practiced transformation. The primary synthetic route involves the oxidation of the phosphorus center from a +3 to a +5 oxidation state.[1]
These application notes provide detailed protocols, comparative data, and visual workflows for the synthesis of phenylphosphonic acid using this compound as the starting material. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Reaction Pathway Overview
The core chemical transformation is the oxidation of this compound. This process introduces an additional oxygen atom to the phosphorus center, converting the phosphinic acid moiety to a phosphonic acid.
Caption: General reaction pathway for the oxidation of this compound.
Data Presentation: Comparison of Oxidation Methods
The choice of oxidizing agent is a critical parameter that influences reaction efficiency, yield, and safety considerations. The following table summarizes quantitative data for common methods.
| Oxidizing Agent | Starting Materials | Reported Yield | Melting Point (°C) | Reference |
| Concentrated Nitric Acid | This compound, Nitric Acid | ~40% | 160-161 | [2][3] |
| Potassium Permanganate (B83412) | This compound, Potassium Permanganate | Not Specified | Not Specified | [4][5] |
Experimental Protocols
Detailed methodologies for the most frequently cited oxidation protocols are provided below.
Protocol 1: Oxidation using Concentrated Nitric Acid
This method is a common laboratory procedure for the oxidation of this compound.[2]
Materials:
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of this compound by heating to 100 °C.[1][3]
-
Once the reactant is molten, carefully and dropwise add 3.5 mL (54.4 mmol) of concentrated nitric acid.[1][3] Note: This reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to cool to room temperature. A yellow solid should form.[2][3]
-
Pour the yellow solid into 100 mL of water and transfer the mixture to a separatory funnel.[1][3]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[1][3] Phenylphosphonic acid has some water solubility, so thorough extraction is necessary to maximize yield.[2][6]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[3]
-
The resulting crude product can be further purified by recrystallization from diethyl ether to yield a colorless solid.[3][7]
Caption: Experimental workflow for nitric acid oxidation.
Protocol 2: Oxidation using Potassium Permanganate
This protocol provides an alternative to using nitric acid, employing potassium permanganate in a neutralized solution.[4][5]
Materials:
-
Phenylphosphonous acid (1 g, ~0.007 mole) Note: The source refers to Phenylphosphonous acid, which is structurally similar to this compound and follows a similar oxidation pathway.
-
Acetone (B3395972) (10 mL)
-
Water (30 mL total)
-
Sodium hydroxide (B78521) (0.281 g, 0.007 mole)
-
Potassium permanganate (KMnO₄) (0.663 g, ~0.007 mole)[5]
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bisulfite solution
Procedure:
-
Prepare a solution of 1 g of phenylphosphonous acid in 10 mL of acetone and 10 mL of water.[4][5]
-
Add a solution of 0.281 g of sodium hydroxide in 10 mL of water to the acid solution until a pH of approximately 7 is achieved.[4][5]
-
Slowly add a solution of 0.663 g of potassium permanganate in 10 mL of water to the vigorously stirred reaction mixture over 5 minutes, maintaining a temperature of 20-25 °C.[4][5]
-
Stir the mixture for an additional 5 minutes at ambient temperature.[4][5]
-
Acidify the reaction with concentrated hydrochloric acid to a pH of 1.[4][5]
-
Add saturated sodium bisulfite solution to the mixture, which should result in the formation of a precipitate.[5]
-
Isolate the precipitate (the product, phenylphosphonic acid) via filtration and purify as necessary.
Caption: Experimental workflow for potassium permanganate oxidation.
Troubleshooting and Optimization
During the synthesis, several issues may arise. The following provides guidance on common problems and potential solutions, particularly for the nitric acid oxidation method.[2]
Caption: Troubleshooting logic for the oxidation of this compound.
References
The Pivotal Role of Phenylphosphinic Acid in Advancing Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phenylphosphinic acid (PPA), an organophosphorus compound, has emerged as a versatile and efficient catalyst in the realm of multicomponent reactions (MCRs). Its mild acidity, coupled with its unique chemical properties, enables the facile synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. This attribute is of paramount importance in medicinal chemistry and drug discovery, where the rapid generation of diverse compound libraries is essential for identifying novel therapeutic agents. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in key multicomponent reactions.
Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
Application Notes: The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, providing a direct route to α-aminophosphonates, which are recognized as structural analogs of α-amino acids with a wide range of biological activities.[1] this compound has proven to be an effective catalyst for this three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602).[1][2] The reaction can be conducted under mild, and often solvent-free, conditions, highlighting its utility in green chemistry.[1][2] The acidic nature of this compound is believed to activate the carbonyl group, facilitating the formation of an imine intermediate, which is then attacked by the nucleophilic phosphite.[1]
Quantitative Data:
| Entry | Aldehyde/Ketone | Amine | Dialkyl Phosphite | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Aniline (B41778) | Diethyl phosphite | 10 | 40°C, Ethanol (B145695) | 0.5 | 90 | [3] |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 10 | 40°C, Ethanol | 0.5 | 88 | [3] |
| 3 | 4-Methylbenzaldehyde | Aniline | Diethyl phosphite | 10 | 40°C, Ethanol | 0.5 | 85 | [3] |
| 4 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 10 | 40°C, Ethanol | 1 | 82 | [3] |
| 5 | Benzaldehyde | Aniline | Diethyl phosphite | Not specified | 60°C, neat | 2-3 | Not specified | [1] |
Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate [1][3]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol, 106 mg), aniline (1 mmol, 93 mg), and diethyl phosphite (1.2 mmol, 166 mg).
-
Catalyst Addition: Add this compound (10 mol%, 14.2 mg) to the mixture. For the solvent-based protocol, add ethanol (10 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 10 minutes. For the neat protocol, heat the reaction mixture to 60°C. For the ethanol protocol, stir at 40°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) (10 mL) and wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain the desired α-aminophosphonate.
Kabachnik-Fields Reaction Workflow
Caption: Experimental workflow for the synthesis of α-aminophosphonates.
Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
Application Notes: The Biginelli reaction is a highly significant multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with a wide array of pharmacological properties, including antiviral, antibacterial, and antihypertensive activities.[4] this compound serves as an efficient catalyst for the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.[4][5] The use of this compound often leads to good to excellent yields under relatively mild conditions.[4]
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | 10 | Acetonitrile (B52724) | 8 | 97 | [4] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 8 | 95 | [4] |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 8 | 92 | [4] |
| 4 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 8 | 88 | [4] |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 10 | Acetonitrile | 8 | 96 | [4] |
Experimental Protocol: Synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [4]
-
Reaction Setup: To a mixture of benzaldehyde (2 mmol, 212 mg), ethyl acetoacetate (2 mmol, 260 mg), and urea (2 mmol, 120 mg) in a round-bottom flask, add acetonitrile as the solvent.
-
Catalyst Addition: Add a catalytic amount of this compound (10 mol%, 28.4 mg).
-
Reaction Conditions: Reflux the reaction mixture for 8 hours.
-
Monitoring: Monitor the completion of the reaction using TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water and stir for 10-15 minutes.
-
Isolation: Filter the solid product and wash it with cold water (20 mL) to remove excess urea.
-
Purification: Recrystallize the obtained solid from hot ethanol to get the pure 3,4-dihydropyrimidin-2(1H)-one.
Biginelli Reaction Mechanism
Caption: Proposed mechanism for the Biginelli reaction.
Ugi-Type Reaction: Synthesis of α-Amino Amides
Application Notes: While not a classical catalyst in the four-component Ugi reaction, this compound has been employed in a three-component Ugi-type reaction to synthesize α-amino amides from an amine, an aldehyde, and an isocyanide.[6] In this variant, this compound likely acts as a proton source to facilitate the formation of the initial imine and activate it for nucleophilic attack by the isocyanide. This method expands the toolkit for generating peptide-like structures.
Experimental Protocol: General Procedure for the Three-Component Synthesis of α-Amino Amides [6]
-
Reaction Setup: In a suitable solvent like methanol, combine the aldehyde (1 equivalent) and the amine (1 equivalent).
-
Catalyst/Promoter Addition: Add this compound (catalytic amount, e.g., 10 mol%).
-
Isocyanide Addition: Stir the mixture for a short period, then add the isocyanide (1 equivalent).
-
Reaction Conditions: Stir the reaction at room temperature until completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the α-amino amide product.
Logical Flow of the Three-Component Ugi-Type Reaction
Caption: Logical steps in the Ugi-type 3-component reaction.
Passerini-Type Reaction: Synthesis of α-(Phosphinyloxy)amides
Application Notes: In a variation of the Passerini three-component reaction, this compound can replace the traditional carboxylic acid component.[7][8] This leads to the formation of α-(phosphinyloxy)amides from an aldehyde, an isocyanide, and this compound. This "O-phosphinative" Passerini reaction demonstrates the versatility of this compound as a reactant, contributing its phosphinoyl group to the final product.[7][8]
Experimental Protocol:
Specific experimental details for the O-phosphinative Passerini reaction using this compound are limited in the provided search results. A general protocol is outlined below.
-
Reaction Setup: In an aprotic solvent, dissolve the aldehyde (1 equivalent) and this compound (1 equivalent).
-
Isocyanide Addition: Add the isocyanide (1 equivalent) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent and purify the product, likely by chromatography.
O-Phosphinative Passerini Reaction Pathway
Caption: Simplified pathway of the O-phosphinative Passerini reaction.
Mannich-Type Reaction: Synthesis of β-Amino Carbonyl Compounds
Application Notes: Silica-supported this compound has been utilized as a recyclable heterogeneous catalyst for the one-pot synthesis of β-amino carbonyl compounds via a Mannich-type reaction.[9] This three-component reaction involves an aldehyde, an amine, and a ketone (such as cyclohexanone). The use of a supported catalyst facilitates easy separation and reuse, aligning with the principles of sustainable chemistry. The reactions are reported to be fast and high-yielding at room temperature.[9]
Quantitative Data:
| Entry | Aldehyde | Amine | Ketone | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | Silica-supported PPA | Ethanol | 30 | 96 | [9] |
| 2 | 4-Nitrobenzaldehyde | Aniline | Cyclohexanone | Silica-supported PPA | Ethanol | 30 | 95 | [9] |
| 3 | Benzaldehyde | Aniline | Cyclohexanone | Silica-supported PPA | Ethanol | 40 | 92 | [9] |
| 4 | 4-Methylbenzaldehyde | Aniline | Cyclohexanone | Silica-supported PPA | Ethanol | 60 | 89 | [9] |
| 5 | 2-Chlorobenzaldehyde | Aniline | Cyclohexanone | Silica-supported PPA | Ethanol | 70 | 85 | [9] |
Experimental Protocol: General Procedure for the Synthesis of β-Amino Carbonyl Compounds [9]
A highly detailed protocol is not available in the search results, but a general procedure can be inferred.
-
Reaction Setup: In a flask, mix the aldehyde (1 mmol), amine (1 mmol), and ketone (e.g., cyclohexanone, 1.2 mmol) in ethanol.
-
Catalyst Addition: Add silica-supported this compound to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for the specified time (30-70 minutes).
-
Catalyst Recovery: After the reaction, filter to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Product Isolation: The filtrate containing the product can be concentrated and purified, typically by recrystallization or chromatography.
Mannich Reaction Experimental Workflow
Caption: Workflow for the heterogeneously catalyzed Mannich reaction.
This compound and its derivatives are valuable tools in the execution of multicomponent reactions. As a catalyst, it promotes the efficient synthesis of biologically relevant scaffolds such as α-aminophosphonates and dihydropyrimidinones. Its utility extends to acting as a key reactant in Passerini-type reactions, further broadening its applicability in diversity-oriented synthesis. The development of heterogeneous catalytic systems based on this compound underscores its potential for creating more sustainable and environmentally friendly synthetic protocols. For researchers in drug development, this compound offers a reliable and versatile option for the rapid assembly of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Phenylphosphinic Acid Catalyzed Synthesis of Dihydropyrimidinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydropyrimidinones (DHPMs) utilizing organophosphorus acid catalysis, with a focus on phenylphosphinic acid and the closely related phenylphosphonic acid. This one-pot multicomponent Biginelli reaction offers an efficient and straightforward pathway to a class of compounds with significant therapeutic and pharmacological potential, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.
Introduction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone of heterocyclic chemistry.[1] The use of Brønsted acids like this compound as catalysts offers a mild and effective method for this transformation.[2] This protocol outlines the synthesis of a diverse range of 3,4-dihydropyrimidin-2(1H)-ones, valuable scaffolds in drug discovery.
Data Presentation
The following table summarizes the results for the synthesis of dihydropyrimidinones using a phenylphosphonic acid catalyst (10 mol%), which is expected to have similar catalytic activity to this compound in this reaction. The reactions were carried out by refluxing the aldehyde, ethyl acetoacetate (B1235776), and urea in acetonitrile (B52724).
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methylbenzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 89 |
| 4 | 4-Methoxybenzaldehyde | 5-(ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 93 |
| 5 | 3-Nitrobenzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 85 |
| 6 | 4-Nitrobenzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 7 | Cinnamaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-styryl-3,4-dihydropyrimidin-2(1H)-one | 82 |
| 8 | Furfural | 5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 87 |
Experimental Protocols
Protocol 1: Phenylphosphonic Acid Catalyzed Synthesis of Dihydropyrimidinones
This protocol is based on a reported procedure using phenylphosphonic acid, which serves as an excellent model for this compound catalysis.[1]
Materials:
-
Aldehyde (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Urea or Thiourea (2 mmol)
-
Phenylphosphonic Acid (10 mol%, 0.2 mmol)
-
Acetonitrile (CH3CN)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the aldehyde (2 mmol), ethyl acetoacetate (2 mmol), and urea or thiourea (2 mmol).
-
Add acetonitrile as the solvent.
-
Add the catalytic amount of phenylphosphonic acid (10 mol%).
-
The reaction mixture is then refluxed for an appropriate time (typically 8 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, the mixture is poured into ice-cold water and stirred for 10-15 minutes.[1]
-
The resulting solid product is collected by filtration.
-
The crude product is washed with cold water (20 ml) to remove any excess urea.[1]
-
The solid is then dried to afford the pure dihydropyrimidinone.
Protocol 2: this compound Catalyzed Synthesis of 6-Unsubstituted Dihydropyrimidinones
This compound has been reported to effectively catalyze the three-component condensation of an aldehyde, an enaminone, and urea or thiourea to yield 6-unsubstituted dihydropyrimidinones.[2] The reaction proceeds in high to excellent yields under solvent-free conditions, offering a simple and rapid synthetic route to this class of heterocycles.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of dihydropyrimidinones.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the Brønsted acid-catalyzed Biginelli reaction.
References
Applications of Phenylphosphinic Acid in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of phenylphosphinic acid and its derivatives in polymer synthesis. The information herein is intended to guide researchers in leveraging the unique properties of these organophosphorus compounds for the development of advanced polymeric materials.
Application as a Flame Retardant
This compound and its derivatives are highly effective halogen-free flame retardants for a variety of polymers, including epoxy resins, polyamides, and polyesters. Their flame-retardant action proceeds through a combination of gas-phase and condensed-phase mechanisms. Upon heating, they generate phosphorus-containing radicals that quench flammable radicals in the gas phase, inhibiting combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the polymer from heat and oxygen.[1][2]
Quantitative Data on Flame Retardant Performance
| Polymer Matrix | This compound Derivative | Loading (wt%) | Test Method | Result | Reference |
| Epoxy Resin | Phenylphosphonate-containing diamine | 14 | UL-94 | V-0 | [3] |
| Epoxy Resin | Phenylphosphonate-containing diamine | 14 | LOI (%) | 33.8 | [3] |
| Epoxy Resin | Ammonium Polyphosphate (APP) + Synergist | 10 (APP), 5 (ZnB), 2 (ZrO2) | UL-94 | V-0 | [4] |
| Epoxy Resin | Ammonium Polyphosphate (APP) + Synergist | 10 (APP), 5 (ZnB), 2 (ZrO2) | LOI (%) | 29.1 | [4] |
| Epoxy Resin | Ammonium Polyphosphate (APP) + Synergist | 10 (APP), 5 (ZnB), 2 (ZrO2) | Peak Heat Release Rate (kW/m²) | 42.8% reduction | [4] |
| Polyamide 66 (PA66) | Amino-functionalized polyphosphazene | Not Specified | Peak Heat Release Rate | 47.9% reduction | [5] |
| Polyamide 66 (PA66) | Amino-functionalized polyphosphazene | Not Specified | Total Heat Release | 26.5% reduction | [5] |
| Polyamide 66 (PA66) | Amino-functionalized polyphosphazene | Not Specified | Total Smoke Production | 68.9% reduction | [5] |
Experimental Protocol: Synthesis of a Flame-Retardant Epoxy Resin
This protocol describes the incorporation of a phenylphosphonate-containing diamine as a curing agent to impart flame retardancy to an epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA)-based epoxy resin
-
Synthesized phenylphosphonate-containing diamine (curing agent)
-
Acetone (B3395972) (optional, for viscosity reduction)
Procedure:
-
Preheat the DGEBA epoxy resin to 60-80°C to reduce its viscosity for easier mixing.
-
Add a stoichiometric amount of the phenylphosphonate-containing diamine curing agent to the preheated epoxy resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours). The curing schedule will depend on the specific epoxy and curing agent system.
-
Allow the cured polymer to cool down slowly to room temperature to minimize internal stresses.[1]
Characterization:
The flame retardancy of the cured epoxy resin can be evaluated using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.[3][4] Thermal stability can be assessed by Thermogravimetric Analysis (TGA).[1]
Diagram: Flame Retardancy Mechanism
Caption: Mechanism of flame retardancy of this compound derivatives.
Application as a Polymer Stabilizer
This compound derivatives can act as effective stabilizers for polymers, particularly polyamides, protecting them against degradation during processing and extending their service life. They function as processing stabilizers against discoloration and degradation and can be used as co-stabilizers with antioxidants.[6][7]
Quantitative Data on Polymer Stabilization
| Polymer | Stabilizer | Loading (%) | Property Improved | Improvement | Reference |
| Polyamides | Phosphonate-based stabilizer (BRUGGOLEN® H10) | 0.1 - 0.3 | Processing Stability | Protection against yellowing and degradation | [6][7] |
| Polyamides, Polyesters | Synergistic mixture of phenolic antioxidant and phosphonate | 0.2 - 1.0 | Long-term heat stability | Effective up to 150°C | [6] |
| Polyamide 6 (PA6) | Not Specified | Not Specified | Glass Transition Temperature (°C) | 241–359 | [1] |
| Polyamide 6 (PA6) | Not Specified | Not Specified | 10% Weight Loss Temperature (°C) | 480–492 | [1] |
| Polyamide 6 (PA6) | Not Specified | Not Specified | Tensile Strength (MPa) | 73.4–83.4 | [1] |
Experimental Protocol: Evaluation of Stabilizer Performance in Polyamide
This protocol outlines a general procedure for evaluating the effectiveness of a this compound-based stabilizer in polyamide.
Materials:
-
Polyamide (e.g., PA6 or PA66) pellets
-
This compound-based stabilizer
-
Twin-screw extruder
-
Injection molding machine
-
Tensile tester
-
Colorimeter
-
Aging oven
Procedure:
-
Dry the polyamide pellets and the stabilizer to remove any moisture.
-
Dry-blend the polyamide pellets with the desired concentration of the stabilizer (e.g., 0.1-1.0 wt%).
-
Melt-compound the blend using a twin-screw extruder at a temperature profile appropriate for the polyamide grade.
-
Pelletize the extruded strands.
-
Injection mold the pellets into standard test specimens (e.g., tensile bars).
-
Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color of the specimens.
-
Subject a set of specimens to accelerated aging in an oven at a specified temperature (e.g., 150°C) for various durations.
-
At each time interval, remove specimens from the oven and measure their mechanical properties and color.
-
Compare the retention of properties and the change in color of the stabilized samples to an unstabilized control.
Diagram: Workflow for Stabilizer Evaluation
Caption: Experimental workflow for evaluating polymer stabilizer performance.
Application as a Catalyst in Polyesterification
This compound can be a component of catalyst systems for polyesterification reactions. These systems typically involve a combination of a phosphorus compound and a metal compound (e.g., titanium or tin). The phosphorus component can influence the reaction rate and the properties of the resulting polyester (B1180765).[8][9]
Quantitative Data on Catalytic Performance
| Monomers | Catalyst System | Catalyst Loading | Reaction Time (h) | Polymer Molecular Weight (Mw) | Reference |
| Adipic acid, Alkanediols | H₃PO₄/H₂SO₄ | 0.1-1% w/w | 2.5 | 23,000 | [8] |
| Sebacic acid, Alkanediols | H₃PO₄/H₂SO₄ | 0.1-1% w/w | 2.5 | 85,000 | [8] |
| 2,5-furandicarboxylic acid, Hexamethylenediamine | Ti-isopropoxide (TIPT) | 400 ppm | Not Specified | 14,000 (Mn) | [10] |
| Epoxide/Anhydride | Al(III)/K(I) complex | 0.025 mol% | Not Specified | Turnover Frequency up to 3000 h⁻¹ | [11] |
Experimental Protocol: this compound-Catalyzed Polyesterification
This protocol provides a general method for the synthesis of a polyester using a catalyst system containing a this compound derivative.
Materials:
-
Dicarboxylic acid (e.g., terephthalic acid)
-
Diol (e.g., ethylene (B1197577) glycol)
-
This compound
-
Titanium-based co-catalyst (e.g., titanium(IV) isopropoxide)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
Procedure:
-
Charge the dicarboxylic acid, diol, this compound, and the titanium co-catalyst into the reaction vessel.
-
Heat the mixture under a nitrogen atmosphere with stirring to initiate the esterification reaction (e.g., 180-220°C). Water will be evolved and collected.
-
After the initial esterification stage, gradually increase the temperature (e.g., to 250-280°C) and apply a vacuum to remove the excess diol and drive the polycondensation reaction.
-
Continue the reaction until the desired melt viscosity or molecular weight is achieved.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
Diagram: Polyesterification Reaction Pathway
Caption: Generalized pathway for catalyzed polyester synthesis.
Application as a Monomer in Copolymerization
Vinylphosphonic acid, a related organophosphorus compound, can be used as a monomer in free radical copolymerization with various hydrophilic monomers to synthesize functional polymers with controlled compositions and molecular weights.[2][12][13] The phosphonic acid groups introduce functionality to the polymer backbone, which can be useful for applications such as ion exchange and metal chelation.
Quantitative Data on Copolymerization
| Comonomer 1 | Comonomer 2 | r₁ (VPA) | r₂ | Copolymer Composition (mol% VPA) | Molecular Weight ( g/mol ) | Reference |
| Vinylphosphonic acid (VPA) | 2-deoxy-2-methacrylamido-D-glucose | 0.04 | 9.02 | 6 - 97 | 5,000 - 310,000 | [12][13] |
| Vinylphosphonic acid (VPA) | Acrylamide | Not Specified | Not Specified | Varied | 5,000 - 310,000 | [12][13] |
| Vinylphosphonic acid (VPA) | 4-acryloylmorpholine | Not Specified | Not Specified | Varied | 5,000 - 310,000 | [12][13] |
Experimental Protocol: Free Radical Copolymerization of Vinylphosphonic Acid
This protocol describes the synthesis of a copolymer of vinylphosphonic acid (VPA) and a comonomer.
Materials:
-
Vinylphosphonic acid (VPA)
-
Comonomer (e.g., acrylamide)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (initiator for aqueous solution) or AIBN (for organic solvents)
-
Solvent (e.g., water or DMF)
-
Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer
Procedure:
-
Dissolve the desired amounts of VPA and the comonomer in the chosen solvent in the reaction flask.
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Add the initiator to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-70°C) with continuous stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., acetone or methanol).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.
Characterization:
The composition of the copolymer can be determined by techniques such as NMR spectroscopy or elemental analysis. The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).[12][13]
Diagram: Copolymerization Logical Relationship
Caption: Logical relationship in the synthesis of a functional copolymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 9. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylphosphinic Acid as a Flame Retardant Additive
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of phenylphosphinic acid (PPA) and its derivatives as effective halogen-free flame retardant additives in various polymeric systems. The information is intended to guide researchers in the development of novel fire-resistant materials.
Introduction
This compound (PPA) and its related compounds have emerged as significant halogen-free flame retardants for a wide range of polymers, including epoxy resins, polyamides, and polyesters. Their efficacy stems from a dual-action mechanism that operates in both the condensed and gas phases during combustion.
-
Condensed-Phase Mechanism: Upon heating, PPA and its derivatives decompose to form phosphoric acid and polyphosphoric acid. These compounds promote the dehydration of the polymer matrix, leading to the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the flame front.
-
Gas-Phase Mechanism: Simultaneously, phosphorus-containing radicals (such as PO•) are released into the gas phase. These radicals act as scavengers, interrupting the combustion chain reactions by quenching highly reactive H• and OH• radicals.
This dual mechanism makes PPA and its derivatives highly efficient in reducing the flammability, heat release, and smoke emission of polymers.
Applications in Polymeric Systems
This compound and its derivatives can be incorporated into polymers either as an additive (blended) or as a reactive component integrated into the polymer backbone.
-
Epoxy Resins: PPA-based flame retardants are widely used in epoxy resins for applications in electronics, automotive, and aerospace industries. They can be physically blended with the resin or reacted with the epoxy or curing agent to become a permanent part of the polymer network. The incorporation of these flame retardants has been shown to significantly reduce the peak heat release rate (pHRR) and total smoke production (TSP) of epoxy composites.
-
Polyamides (PA): In polyamides, such as PA6 and PA66, PPA derivatives, particularly metal salts of phosphinic acids (phosphinates), are effective flame retardants. They often work synergistically with nitrogen-containing compounds like melamine (B1676169) polyphosphate to achieve high levels of flame retardancy (e.g., UL-94 V-0 rating).
-
Polyesters (PET, PBT): PPA and its derivatives are used to impart flame retardancy to polyesters for applications in textiles and electronics. They can be copolymerized into the polyester (B1180765) backbone to create inherently flame-retardant materials with enhanced durability.
Data Presentation: Flame Retardant Performance
The following tables summarize the quantitative performance of this compound and its derivatives in various polymer systems.
Table 1: Flame Retardancy Data for Epoxy Resin Composites
| Flame Retardant Additive | Concentration (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating | pHRR Reduction (%) | TSP Reduction (%) | Reference |
| CEPPA-UiO-67 | - | Epoxy Resin | - | - | 40.6 | 34.76 | |
| PO-PA | 10 | Epoxy Resin | - | V-0 | - | - | |
| DOPO-ABZ | 7.5 | Epoxy Resin | 33.5 | V-0 | - | - | |
| TDA | - | Epoxy Resin | - | V-0 | - | - | |
| MAPP/Cu₂O | 18 / 2 | Epoxy Resin | 35 | V-0 | - | Improved | |
| ATZ | 6 | Epoxy Resin | 33.7 | V-0 | Significant | Significant |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; pHRR: Peak Heat Release Rate; TSP: Total Smoke Production; CEPPA-UiO-67: 2-carboxyethyl(phenyl)phosphinic acid-functionalized metal-organic framework; PO-PA: Phenylphosphonic acid and p-phenylenediamine (B122844) reaction product; DOPO-ABZ: A derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide; TDA: A synergistic flame retardant containing P, N, and Si; MAPP: Microencapsulated Ammonium Polyphosphate; ATZ: A flame retardant containing P, N, and S.
Table 2: Flame Retardancy Data for Polyamide and Polyester Composites
| Flame Retardant Additive | Concentration (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating | Key Findings | Reference |
| CPPOA Salt | - | Polyamide 66 | - | V-0 | Creates intrinsic flame retardancy | |
| HPA-2TBA-Al | - | Polyamide 6 (Glass Fiber reinforced) | - | V-0 | Effective in glass fiber composites | |
| CPA-Al | 14.7 | Polyester Textile | 24.5 | B1 Rating | Achieved with coating application | |
| TP-MA-PPOA | - | Cotton Fabric | 28 | V-0 | Provides anti-UV properties as well |
CPPOA: 4-(2-(((2-carboxyethyl)(phenyl)phosphoryl)oxy)ethoxy)-4-oxohexanoic acid; HPA-2TBA-Al: Aluminum salt of a phosphinic acid mixture; CPA-Al: Aluminum 2-carboxyethyl-phenyl-phosphinate; TP-MA-PPOA: Tea polyphenol-melamine-phenylphosphonic acid.
Experimental Protocols
Detailed methodologies for the synthesis, incorporation, and testing of PPA-based flame retardants are provided below.
This protocol describes the synthesis of a polyphosphonate via interfacial polycondensation, which can be used as a flame retardant additive.
Materials:
-
Phenylphosphonic dichloride (PPD)
-
Bisphenol A (BPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve Bisphenol A and the phase transfer catalyst in dichloromethane.
-
With vigorous stirring, add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A to form an emulsion.
-
Slowly add phenylphosphonic dichloride to the stirred emulsion.
-
Continue the reaction at room temperature for 2-4 hours.
-
Separate the organic layer and wash it with deionized water to remove unreacted reagents and salts.
-
Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.
-
Filter the precipitate and dry it in a vacuum oven at 80-100°C for 24 hours.
This protocol details the procedure for blending a PPA-based flame retardant additive with an epoxy resin system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
PPA-based flame retardant additive (synthesized or commercial)
-
Curing agent (e.g., diamine)
-
Solvent (optional, e.g., acetone for viscosity reduction)
Procedure:
-
Preheat the epoxy resin to a temperature that facilitates easy mixing (e.g., 60-80°C).
-
Add the desired amount of the PPA-based flame retardant additive to the preheated epoxy resin.
-
Mix the components thoroughly using a mechanical stirrer until a homogeneous mixture is obtained. If using a solvent, add it at this stage to reduce viscosity.
-
Add the stoichiometric amount of the curing agent to the mixture.
-
Continue mixing until all components are homogeneously dispersed.
-
Degas the mixture in
Application Notes and Protocols: Phenylphosphinic Acid in the Preparation of Phosphinate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid and its derivatives, phosphinate esters, are significant compounds in organic synthesis and medicinal chemistry. Phosphinates can act as transition-state analogue inhibitors of enzymes, making them valuable in drug design.[1] Furthermore, the conversion of phosphinic acids to their corresponding esters can be a crucial step in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[1][2] These application notes provide detailed protocols for the preparation of phosphinate esters from this compound, focusing on microwave-assisted direct esterification and subsequent derivatization.
I. Microwave-Assisted Direct Esterification of this compound
Microwave-assisted organic synthesis offers advantages over conventional heating methods, such as shorter reaction times and often higher yields.[3] This method is particularly effective for the direct esterification of phenyl-H-phosphinic acid with various alcohols.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the microwave-assisted direct esterification of phenyl-H-phosphinic acid with a variety of alcohols. The use of an ionic liquid, such as [bmim][PF6], can facilitate the reaction at lower temperatures and shorter times.[4]
| Alcohol | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) | Reference |
| Ethanol | None | 160 | 30 | - | 73 | [4] |
| Ethanol | [bmim][PF6] | 140 | 30 | - | 82 | [4] |
| n-Propanol | None | 180 | 30 | - | 80 | [4] |
| n-Propanol | [bmim][PF6] | 160 | 30 | - | 88 | [4] |
| Isopropanol | None | 180 | 30 | - | 73 | [4] |
| Isopropanol | [bmim][PF6] | 180 | 30 | >95 | 82 | [4] |
| n-Butanol | None | 200 | 30 | - | 85 | [4] |
| n-Butanol | [bmim][PF6] | 160 | 30 | - | 90 | [4] |
| Isobutanol | None | 200 | 30 | - | 88 | [4] |
| Isobutanol | [bmim][PF6] | 160 | 30 | - | 92 | [4] |
| n-Pentanol | None | 200 | 30 | - | 90 | [4] |
| n-Pentanol | [bmim][PF6] | 160 | 30 | - | 94 | [4] |
| Isopentanol | None | 200 | 30 | - | 88 | [4] |
| Isopentanol | [bmim][PF6] | 160 | 30 | - | 93 | [4] |
| n-Octanol | None | 200 | 30 | - | 85 | [4] |
| n-Octanol | [bmim][PF6] | 160 | 30 | - | 90 | [4] |
| 2-Ethylhexanol | None | 200 | 30 | - | 82 | [4] |
| 2-Ethylhexanol | [bmim][PF6] | 160 | 30 | - | 88 | [4] |
Experimental Protocol: Microwave-Assisted Direct Esterification
This protocol describes a general procedure for the microwave-assisted direct esterification of phenyl-H-phosphinic acid.
Materials:
-
Phenyl-H-phosphinic acid
-
Desired alcohol (15 equivalents)
-
[bmim][PF6] (optional, 10 mol%)
-
Microwave reactor tubes
-
CEM Microwave Reactor
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (eluent)
Procedure:
-
A mixture of phenyl-H-phosphinic acid (0.10 g, 0.70 mmol) and 15 equivalents of the alcohol is placed into a sealed microwave reactor tube.[4]
-
If used, add [bmim][PF6] (13.6 μL, 0.07 mmol).[4]
-
The tube is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a power of 200-300 W to reach the desired temperature (see table above), which is then maintained for 30 minutes.[4]
-
After the reaction, the mixture is cooled to room temperature.
-
The excess alcohol is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using ethyl acetate as the eluent to yield the pure phosphinate ester.[5]
II. Alkylating Esterification of Phenylphosphonic Acid Monoesters
While the initial search focused on this compound, a common subsequent step for related compounds like phenylphosphonic acid monoesters is further esterification via alkylation. This method can be adapted for similar structures. The following is a general protocol for the alkylating esterification of a monoester to a diester.[6]
Experimental Protocol: Alkylating Esterification
This protocol outlines the synthesis of dialkyl phenylphosphonates from the corresponding monoalkyl ester.
Materials:
-
Phenylphosphonic acid monoalkyl ester (1.0 eq.)
-
Alkyl halide (1.0 eq.)
-
Triethylamine (B128534) (1.1 eq.)
-
Acetonitrile (optional, as solvent)
-
Microwave reactor
Procedure:
-
In a reaction vial, dissolve the phenylphosphonic acid monoester (1.0 eq.) and the corresponding alkyl halide (1.0 eq.) in a suitable solvent like acetonitrile, or conduct the reaction neat.[3]
-
Add triethylamine (1.1 eq.) as a base.[3]
-
Seal the vial and heat the mixture to 85°C with stirring for 0.5-1 hour. Microwave irradiation can be employed to accelerate the reaction.[3]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (triethylammonium salt) forms, it should be filtered off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diester.[3]
References
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Phenylphosphinic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA), with the chemical formula C₆H₅P(O)(H)OH, is a versatile organophosphorus compound that has garnered significant interest in coordination chemistry. Its ability to act as a bridging or terminal ligand through its phosphinate group allows for the construction of a diverse array of metal complexes, including discrete mononuclear and polynuclear clusters, as well as coordination polymers. These materials are of great interest for their potential applications in catalysis, materials science, and medicinal chemistry. This document provides a detailed overview of the applications, experimental protocols, and key structural features of metal complexes incorporating this compound as a ligand.
Applications in Coordination Chemistry
The coordination chemistry of this compound is rich and varied, owing to the different coordination modes of the phosphinate moiety. The deprotonated form, phenylphosphinate, can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility has led to the exploration of its metal complexes in several key areas:
-
Catalysis: Metal-phenylphosphinate complexes have shown promise as catalysts in a range of organic transformations. The metal center, supported by the phosphinate ligand, can act as a Lewis acid or participate in redox cycles. For instance, rhodium complexes with phosphine-containing ligands are well-known for their catalytic activity in hydrogenation reactions. While specific catalytic data for rhodium-phenylphosphinate is limited, the general principles of phosphine (B1218219) ligand utility in catalysis are applicable.
-
Materials Science: The ability of phenylphosphinate to bridge multiple metal centers facilitates the formation of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting magnetic, optical, and porous properties, making them candidates for applications in gas storage, separation, and sensing.
-
Drug Development and Biological Activity: Phosphinic acid derivatives are recognized for their diverse biological activities.[1] Metal coordination can enhance the therapeutic potential of organic ligands. While extensive biological screening of specific metal-phenylphosphinate complexes is still an emerging area, related metal complexes with phosphine or other phosphorus-containing ligands have demonstrated antimicrobial and cytotoxic activities. The investigation of the biological properties of well-characterized metal-phenylphosphinate complexes is a promising avenue for the development of new therapeutic agents.
Quantitative Data of Representative Metal-Phenylphosphinate Complexes
The structural characterization of metal-phenylphosphinate complexes provides valuable insights into their bonding and potential reactivity. X-ray crystallography is a powerful technique for determining precise bond lengths and angles. Below is a summary of key structural parameters for a diruthenium(II,III) complex with phenylphosphinate ligands.
| Complex | Metal Center | P-O Bond Length (Å) | M-O Bond Length (Å) | O-P-O Bond Angle (°) | P-C Bond Length (Å) | Reference |
| [Ru₂(μ-O₂CCH₃)₄(HPhPO₂)₂]H | Ru(II,III) | 1.51 (avg.) | 2.11 (avg.) | 117.2 (avg.) | 1.80 (avg.) |
Experimental Protocols
The following protocols provide generalized methods for the synthesis and characterization of transition metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal precursors and desired products.
Protocol 1: Synthesis of a Cobalt(II)-Phenylphosphinate Coordination Polymer
This protocol is adapted from the synthesis of cobalt(II) complexes with diphenylphosphine (B32561) ligands and is expected to yield a coordination polymer with phenylphosphinate bridges.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (C₆H₅P(O)(H)OH)
-
Triethylamine (B128534) (Et₃N)
-
Ethanol
-
Toluene
-
Heptane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 molar equivalents) in ethanol.
-
In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 molar equivalent) in ethanol.
-
Slowly add the cobalt(II) chloride solution to the this compound solution with vigorous stirring.
-
Add triethylamine (2 molar equivalents) dropwise to the reaction mixture to deprotonate the this compound. A precipitate is expected to form.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the solid product by filtration and wash it sequentially with ethanol, toluene, and heptane.
-
Dry the product under vacuum at room temperature.
-
For crystallization, the product may be dissolved in a suitable solvent (e.g., dimethylformamide) and subjected to slow evaporation or solvent diffusion techniques.
Protocol 2: Characterization of Metal-Phenylphosphinate Complexes
A combination of analytical techniques is crucial for the full characterization of the synthesized complexes.
1. Single-Crystal X-ray Diffraction:
-
Purpose: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
-
Procedure:
-
Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved through slow evaporation, solvent diffusion, or hydrothermal synthesis.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).
-
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the phase purity of the bulk synthesized material.
-
Procedure:
-
Grind a small sample of the bulk product into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a powder diffractometer.
-
Compare the experimental pattern with the pattern simulated from the single-crystal X-ray diffraction data (if available).
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the vibrational modes of the ligand and the complex, and to confirm coordination.
-
Procedure:
-
Prepare a sample of the complex as a KBr pellet or a Nujol mull.
-
Record the FTIR spectrum.
-
Compare the spectrum of the complex with that of the free this compound. Shifts in the P=O and P-O stretching frequencies are indicative of coordination to the metal center.
-
4. Elemental Analysis:
-
Purpose: To determine the elemental composition (C, H, N, etc.) of the complex and to verify its empirical formula.
-
Procedure:
-
Submit a pure, dry sample of the complex to an analytical laboratory for CHN analysis.
-
Compare the experimental percentages with the calculated values for the proposed formula.
-
5. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the complex and to identify the loss of any coordinated or lattice solvent molecules.
-
Procedure:
-
Place a small, accurately weighed sample of the complex in a TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
Monitor the weight loss as a function of temperature.
-
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: A generalized experimental workflow for the synthesis and characterization of metal-phenylphosphinate complexes.
Potential Coordination Modes of Phenylphosphinate
References
Application Notes and Protocols for the Quantification of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and flame retardants. Accurate and precise quantification of PPA is crucial for quality control, process monitoring, and stability testing in drug development and other research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.
Quantitative Data Summary
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired level of accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes typical quantitative performance characteristics for the analytical methods described. Please note that specific validation data for this compound is not extensively available in the public domain; therefore, the values presented are based on general principles of method validation and data from analogous compounds.[1][2][3]
| Parameter | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) | Acid-Base Titration |
| Linearity (r²) | > 0.999[1] | Not applicable (Primary Method)[4] | > 0.999[2] |
| Range | 1 - 100 µg/mL (Typical)[1] | Analyte concentration dependent | 80 - 120% of the theoretical amount |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] | Typically > 99%[4] | 99.0 - 101.0%[2] |
| Precision (% RSD) | < 2.0%[5] | < 1.0%[4] | < 1.0%[2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (Estimated) | Concentration dependent | Not typically determined |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL (Estimated) | Concentration dependent | Not typically determined |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation, identification, and quantification of this compound. A reverse-phase method is commonly employed.[6]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).[7]
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase composition may need to be optimized for specific applications.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm or 254 nm.[6]
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]
5. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]
6. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow: HPLC Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Experimental Protocol
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
2. Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.[4]
-
Deuterated solvent (e.g., D₂O, DMSO-d₆).
3. Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.[4]
4. NMR Data Acquisition (¹H qNMR):
-
Pulse Sequence: A 90° pulse should be used.
-
Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) is crucial for accurate quantification.[4]
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 250 for <1% integration error).
5. Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Experimental Workflow: qNMR Analysis
Acid-Base Titration
Acid-base titration is a classic and highly accurate method for the assay of acidic or basic substances. This compound, being an acid, can be quantified by titrating it with a standardized solution of a strong base.[6]
Experimental Protocol
1. Instrumentation:
-
Analytical balance.
-
Burette (50 mL).
-
pH meter or a suitable chemical indicator (e.g., phenolphthalein).
2. Reagents and Materials:
-
This compound sample.
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Deionized water.
-
Phenolphthalein indicator solution (if using visual endpoint detection).
3. Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water in a beaker or flask.
-
If using a pH meter, calibrate it with standard buffer solutions.
-
If using an indicator, add a few drops to the this compound solution.
-
Titrate the this compound solution with the standardized NaOH solution, recording the volume of titrant added.
-
The endpoint is reached when a sharp change in pH is observed (potentiometric detection) or when the indicator changes color permanently (visual detection).[6]
4. Calculation:
-
Calculate the purity of this compound using the following formula:
Purity (%) = (V_NaOH * M_NaOH * MW_PPA) / (n * m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH solution used at the equivalence point (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_PPA = Molecular weight of this compound ( g/mol )
-
n = number of acidic protons titrated (for PPA, n=1)
-
m_sample = mass of the this compound sample (g)
-
Logical Relationship: Titration Principle
References
Application Note: Determination of Phenylphosphinic Acid Purity by High-Performance Liquid Chromatography
AN-PPA-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylphosphinic acid (PPA) is a critical intermediate and building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a crucial parameter that can significantly impact the yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a primary and robust analytical technique for assessing the purity of this compound and quantifying any related organic impurities.[1] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of water and an organic solvent.[1][2] this compound, a polar analyte, has a limited retention on the nonpolar stationary phase and is eluted by the polar mobile phase. The addition of an acid, such as phosphoric acid, to the mobile phase helps to suppress the ionization of the acidic analyte, leading to improved peak shape and reproducible retention times.[2] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Quantification is achieved by measuring the peak area of this compound using a UV detector and comparing it to the total area of all observed peaks or by using a certified reference standard.[1]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters.
-
pH meter.
-
-
Reagents:
-
This compound sample.
-
This compound reference standard (certified purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (H₃PO₄), 85% (analytical grade).
-
Preparation of Solutions
-
Mobile Phase Preparation (Aqueous Component):
-
Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas using sonication or vacuum filtration. This constitutes the aqueous component of the mobile phase.
-
-
Mobile Phase Composition: The final mobile phase is a mixture of the aqueous component and acetonitrile. A typical starting condition is an isocratic mixture. For example, a mobile phase of Acetonitrile:Aqueous Component (e.g., 30:70 v/v) can be used.[2] The exact ratio may need to be optimized for specific columns and impurity profiles.
-
Diluent Preparation: Prepare the diluent by mixing the mobile phase components in the same ratio as the chromatographic run.
-
Standard Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly to ensure complete dissolution.
-
-
Sample Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | Approximately 15 minutes |
Data Presentation and Analysis
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution multiple times (e.g., n=5) and evaluating the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Calculation of Purity
The purity of the this compound sample is typically calculated using the area percentage method, as shown in the formula below:
Purity (%) = (Area of PPA Peak / Total Area of All Peaks) x 100
This method assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard should be used to calculate the assay value.
Summary of Quantitative Data
The following table presents typical purity data for this compound from various sources, as determined by HPLC and other methods.
| Supplier/Source | Purity (%) | Analytical Method |
| Thermo Fisher Scientific (Alfa Aesar) | 99.60[1] | HPLC |
| Thermo Fisher Scientific (Alfa Aesar) | 99.40[3] | HPLC |
| Sigma-Aldrich (Merck) | ≥98[4] | HPLC |
| TargetMol | 97.14[5] | Not Specified |
| Thermo Fisher Scientific (Alfa Aesar) | 100.4[6] | Aqueous Acid-Base Titration |
| Thermo Fisher Scientific (Alfa Aesar) | 99.90[7] | Elemental Analysis |
Visualizations
Overall Analytical Workflow for Quality Control
The purity of this compound is often assessed using a combination of analytical techniques to gain a comprehensive understanding of both organic and inorganic impurities, as well as other critical parameters.
Caption: A comprehensive analytical workflow for the quality control of this compound.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the step-by-step process for the HPLC analysis of this compound purity.
Caption: The experimental workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylphosphonic acid | SIELC Technologies [sielc.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Phenylphosphonic acid 98 1571-33-1 [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Unsymmetrical Di-substituted Phosphinic Acids from Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of unsymmetrical di-substituted phosphinic acids, with a focus on methods starting from phenylphosphinic acid. These compounds are of significant interest in drug discovery and development due to their ability to act as transition-state analogue enzyme inhibitors.[1][2][3] This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways.
Introduction
Unsymmetrical di-substituted phosphinic acids are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two different organic substituents, a hydroxyl group, and a double-bonded oxygen atom. Their structural similarity to the tetrahedral transition state of amide bond hydrolysis makes them potent inhibitors of various enzymes, particularly proteases.[1][2] This has led to their exploration in the development of therapeutic agents for a range of diseases.[4][5]
The synthesis of these molecules with two distinct P-C bonds presents a unique chemical challenge, often requiring multi-step procedures and careful control of reactivity. This document outlines a reliable method starting from the readily available this compound.
Synthetic Strategy Overview
A common and effective strategy for synthesizing unsymmetrical di-substituted phosphinic acids from this compound involves a two-step process. First, a mono-substituted phosphinic acid is generated. This intermediate is then further functionalized with a second, different substituent. A key aspect of this approach is the in-situ silylation of the phosphinic acid to enhance its nucleophilicity.[1]
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for the two-step synthesis of unsymmetrical phosphinic acids.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Unsymmetrical Di-substituted Phosphinic Acids from this compound
This protocol describes the silylation of this compound followed by the sequential addition of two different electrophiles.[1]
Materials:
-
This compound
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Triethylamine (B128534) (Et₃N)
-
Dry Dichloromethane (B109758) (DCM)
-
Electrophile 1 (e.g., an α,β-unsaturated ester or ketone)
-
Electrophile 2 (e.g., a different α,β-unsaturated ester or ketone)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
Step 1: Formation of the Mono-substituted Intermediate
-
To a stirred solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (nitrogen or argon), add triethylamine (3.5 eq).
-
Slowly add chlorotrimethylsilane (3.5 eq) to the mixture, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the bis(trimethylsilyl) phenylphosphonite intermediate.
-
Add the first electrophile (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or NMR).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-substituted phosphinic acid. Purify by column chromatography if necessary.
Step 2: Formation of the Unsymmetrical Di-substituted Product
-
Dissolve the purified mono-substituted phosphinic acid (1.0 eq) in dry DCM at 0 °C under an inert atmosphere.
-
Add triethylamine (3.5 eq) followed by the slow addition of chlorotrimethylsilane (3.5 eq), maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add the second, different electrophile (1.1 eq) dropwise at 0 °C.
-
Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature and continue stirring until completion.
-
Work-up the reaction as described in Step 1 (quenching with 1 M HCl, extraction, drying, and concentration).
-
Purify the final unsymmetrical di-substituted phosphinic acid by column chromatography or recrystallization.
Quantitative Data
The following table summarizes representative yields for the synthesis of various unsymmetrical di-substituted phosphinic acids starting from a mono-substituted intermediate.
| Entry | Mono-substituted Phosphinic Acid | Second Electrophile | Product | Yield (%) |
| 1 | Phenyl(2-carboxyethyl)phosphinic acid | Methyl acrylate | Phenyl(2-carboxyethyl)(2-methoxycarbonylethyl)phosphinic acid | 75 |
| 2 | Phenyl(2-carboxyethyl)phosphinic acid | Ethyl acrylate | Phenyl(2-carboxyethyl)(2-ethoxycarbonylethyl)phosphinic acid | 82 |
| 3 | Phenyl(2-phenylethyl)phosphinic acid | Methyl acrylate | Phenyl(2-phenylethyl)(2-methoxycarbonylethyl)phosphinic acid | 68 |
| 4 | Phenyl(2-cyanoethyl)phosphinic acid | Ethyl acrylate | Phenyl(2-cyanoethyl)(2-ethoxycarbonylethyl)phosphinic acid | 79 |
Yields are based on the mono-substituted phosphinic acid starting material and may vary depending on the specific reaction conditions and purity of reagents.
Applications in Drug Development: Enzyme Inhibition
Phosphinic acids are highly effective as transition-state analogue inhibitors of metalloproteinases and aspartic proteases, which are implicated in a variety of diseases.[2][3] For instance, they can inhibit D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis, making them potential antibacterial agents.[6]
The mechanism of inhibition involves the phosphinic acid moiety mimicking the tetrahedral transition state of peptide bond cleavage. The phosphorus atom acts as a surrogate for the carbonyl carbon of the scissile peptide bond, and the hydroxyl and double-bonded oxygen mimic the gem-diol of the transition state. This high-affinity binding to the enzyme's active site blocks its catalytic activity.
Below is a diagram illustrating the role of a phosphinic acid-based inhibitor in blocking the action of a matrix metalloproteinase (MMP), which is involved in tissue remodeling and cancer progression.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. Phosphinic acid compounds in biochemistry, biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphinic acid inhibitors of D-alanyl-D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phenylphosphinic acid synthesis side reactions and byproducts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of phenylphosphinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Route 1: Michaelis-Arbuzov Reaction followed by Hydrolysis
This two-step process involves the initial synthesis of a phenylphosphinate ester, which is subsequently hydrolyzed to yield this compound.
Logical Workflow for Troubleshooting Michaelis-Arbuzov Synthesis
Caption: Troubleshooting workflow for the Michaelis-Arbuzov synthesis of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of phenylphosphinate ester | Reagents (e.g., trialkyl phosphite (B83602), aryl halide) are of low purity or contain water. | Use freshly distilled and dry reagents and solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too low. | The Michaelis-Arbuzov reaction often requires heating. Gradually increase the reaction temperature and monitor the progress by TLC or ³¹P NMR.[1] | |
| Steric hindrance in reagents. | If using bulky alkyl groups on the phosphite or a sterically hindered aryl halide, consider using less hindered starting materials. | |
| Presence of unreacted starting materials | Insufficient reaction time. | Monitor the reaction progress over a longer period. Some reactions may require several hours at reflux to reach completion.[1] |
| Formation of undesired phosphonates | The alkyl halide byproduct from the Arbuzov reaction can react with the starting trialkyl phosphite. | Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction.[1] |
| Low yield of this compound after hydrolysis | Incomplete hydrolysis of the phenylphosphinate ester. | Ensure complete hydrolysis by using a sufficient excess of acid (e.g., concentrated HCl) and allowing for adequate reaction time, often under reflux.[1] |
| Final product is an oil or sticky solid | Presence of residual solvent or byproducts. | Ensure the product is thoroughly dried under vacuum. Purify the crude product by recrystallization from a suitable solvent like water. |
Route 2: Grignard Reaction followed by Hydrolysis
This method involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a dialkyl phosphite to form a phosphinate intermediate, which is then hydrolyzed.
Logical Workflow for Troubleshooting Grignard Synthesis
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no formation of the desired product | Presence of moisture in reagents or glassware. | Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The reaction should be conducted under a dry, inert atmosphere. |
| Poor quality magnesium turnings. | Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine may be necessary to initiate the reaction. | |
| Significant amount of biphenyl (B1667301) byproduct | Wurtz coupling of the Grignard reagent. | This is a common side reaction. Optimize reaction conditions by using dilute solutions and maintaining a low reaction temperature during the formation and subsequent reaction of the Grignard reagent. Biphenyl can often be removed during purification. |
| Low yield and presence of unreacted starting materials | Inefficient formation of the Grignard reagent. | Ensure the reaction between the aryl halide and magnesium has gone to completion before adding the dialkyl phosphite. |
| Formation of triphenylphosphine (B44618) oxide | Reaction of the initially formed product with excess Grignard reagent. | Use a reverse addition technique, where the Grignard reagent is added slowly to the dialkyl phosphite solution at a low temperature to maintain a low concentration of the Grignard reagent. |
Route 3: Hydrolysis of Dichlorophenylphosphine (B166023)
This method involves the direct hydrolysis of dichlorophenylphosphine to produce this compound.
Logical Workflow for Troubleshooting Hydrolysis of Dichlorophenylphosphine
Caption: Troubleshooting workflow for the hydrolysis of dichlorophenylphosphine.
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of phenylphosphonic acid | Over-oxidation during hydrolysis or workup. | Perform the hydrolysis under an inert atmosphere to minimize contact with air. Avoid the use of oxidizing agents during the workup. |
| Presence of polymeric phosphorus species | Uncontrolled reaction conditions leading to condensation reactions. | Add the dichlorophenylphosphine to water slowly and with vigorous stirring to dissipate heat and ensure rapid and complete hydrolysis of each molecule.[1] |
| Low isolated yield | Loss of product during workup due to its water solubility. | After hydrolysis, carefully extract the product with a suitable organic solvent. Minimize the volume of water used for washing the final product. |
Frequently Asked Questions (FAQs)
Q1: My final this compound product is a sticky oil instead of a crystalline solid. What should I do?
A1: An oily or sticky product often indicates the presence of impurities, such as residual solvents, unreacted starting materials, or byproducts. The hygroscopic nature of this compound can also contribute to this if it has absorbed moisture from the atmosphere.
-
Ensure Complete Reaction: First, confirm that your synthesis reaction went to completion using an appropriate analytical technique like ³¹P NMR or HPLC.
-
Thorough Drying: Dry your crude product thoroughly under a high vacuum to remove any volatile impurities and solvents.
-
Recrystallization: This is the most critical step for obtaining a crystalline solid. This compound can be recrystallized from water. A general procedure is to dissolve the crude product in a minimal amount of hot water and allow it to cool slowly. The resulting crystals can then be washed with a small amount of ice-cold water and dried in a vacuum desiccator.
Q2: I see a significant amount of phenylphosphonic acid in my final product. How can I avoid this?
A2: The formation of phenylphosphonic acid is a common side reaction due to the over-oxidation of this compound.
-
Control of Oxidizing Conditions: If your synthesis involves an oxidation step (for example, if starting from a precursor that requires oxidation), carefully control the stoichiometry of the oxidizing agent and the reaction temperature.
-
Inert Atmosphere: During the synthesis and workup, particularly for methods starting from trivalent phosphorus compounds like dichlorophenylphosphine, working under an inert atmosphere (nitrogen or argon) can minimize oxidation by atmospheric oxygen.
-
Purification: Phenylphosphonic acid can be separated from this compound by careful recrystallization, as their solubilities can differ in certain solvent systems.
Q3: What are the best analytical techniques to monitor the progress of my this compound synthesis?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): If the starting materials and product have different polarities, TLC can be a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful as the phosphorus chemical shifts of the starting materials, intermediates, and the final product are distinct. ¹H NMR can also be used to track changes in the signals of the phenyl group and any alkyl groups present.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for monitoring the reaction. A reverse-phase HPLC method can effectively separate this compound from its precursors and many common impurities.[2]
-
Gas Chromatography (GC): For volatile intermediates or byproducts, GC can be a useful monitoring tool.
Quantitative Data
Table 1: Reported Yields for this compound Synthesis and Common Side Reactions
| Synthesis Route | Key Reactants | Product | Reported Yield | Common Side Products | Reference |
| Oxidation of Phenylphosphine | Phenylphosphine, Oxidant | This compound | Varies with oxidant | Phenylphosphonic Acid | N/A |
| Hydrolysis of Dichlorophenylphosphine | Dichlorophenylphosphine, Water | This compound | Good yields achievable | Phenylphosphonic Acid, Polymeric species | [1] |
| Michaelis-Arbuzov & Hydrolysis | Aryl Halide, Trialkyl Phosphite | This compound | Good yields generally achievable | Undesired phosphonates | [1] |
| Grignard Reaction & Hydrolysis | Phenylmagnesium Bromide, Dialkyl Phosphite | This compound | Moderate to good | Biphenyl, Triphenylphosphine oxide | N/A |
| Oxidation of this compound | This compound, Nitric Acid | Phenylphosphonic Acid | ~40% | Nitrated byproducts | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Phenylphosphinate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of an ester precursor to this compound.
Reaction Pathway
Caption: Synthesis of ethyl phenylphosphinate via the Michaelis-Arbuzov reaction.
Materials:
-
Iodobenzene
-
Triethyl phosphite
-
Nickel(II) chloride (catalytic amount)
-
Reaction vessel with reflux condenser and inert gas inlet
Procedure:
-
Combine iodobenzene, triethyl phosphite, and a catalytic amount of nickel(II) chloride in a reaction vessel under an inert atmosphere.[1]
-
Heat the mixture to drive the reaction to completion. Monitor the progress by a suitable analytical method like TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the resulting ethyl phenylphosphinate, typically by vacuum distillation.
Protocol 2: Hydrolysis of Ethyl Phenylphosphinate to this compound
Reaction Pathway
Caption: Hydrolysis of ethyl phenylphosphinate to this compound.
Materials:
-
Ethyl phenylphosphinate
-
Concentrated hydrochloric acid
-
Round-bottom flask with reflux condenser
Procedure:
-
Reflux the purified ethyl phenylphosphinate with concentrated hydrochloric acid for several hours.[1]
-
After the reaction is complete, remove the excess HCl and water by distillation.
-
The resulting crude this compound can be purified by recrystallization from water.
Protocol 3: Oxidation of this compound to Phenylphosphonic Acid (Side Reaction Example)
This protocol details a common side reaction where this compound is oxidized.
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound.
Materials:
-
This compound (10.0 g, 69.7 mmol)
-
Concentrated nitric acid (3.5 mL, 54.4 mmol)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt the this compound by heating to 100 °C.[3]
-
Carefully add the concentrated nitric acid dropwise to the molten reactant.[3]
-
After the addition is complete, allow the reaction mixture to cool to room temperature, which should result in a yellow solid.[3]
-
Add 100 mL of water to the solid and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[3]
-
Remove the solvent by rotary evaporation.[3]
-
The crude product can be purified by recrystallization from diethyl ether to yield phenylphosphonic acid as a colorless solid.[3]
References
Technical Support Center: Purification of Phenylphosphinic Acid by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of phenylphosphinic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.
Solubility Data
| Solvent | Temperature | Solubility | Remarks |
| Water | 25 °C | 7.7 g/100 mL | Good solvent for recrystallization due to the significant difference in solubility at high and low temperatures. |
| Diethyl Ether | Room Temperature | Slightly Soluble | Can be used for washing the crystals to remove organic impurities. |
| Benzene | - | Recrystallizable | Has been used as a recrystallization solvent. |
| DMSO | Room Temperature | Slightly Soluble | |
| Supercritical CO2 | 313-333 K | 0.1x10⁻⁵ to 18x10⁻⁵ mol/mol | Solubility is low but increases with pressure. |
| Methanol in SC-CO2 | 313-323 K | Increased solubility | Methanol acts as a co-solvent, significantly increasing solubility. |
Experimental Protocols
Below is a general experimental protocol for the recrystallization of this compound. The choice of solvent will depend on the nature of the impurities to be removed.
Recrystallization from Water
This is a common method for purifying this compound, particularly for removing inorganic salts and polar impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual water.
Experimental Workflow for Recrystallization
Caption: A generalized workflow for the purification of this compound by recrystallization.
Troubleshooting and FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: No crystals are forming after cooling the solution.
A1: This is a common issue that can be caused by several factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur. To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally could at that temperature. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Inappropriate solvent: The chosen solvent may not be suitable for recrystallization. It is crucial to select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.
Q2: The product has "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and try to cool the solution again, perhaps more slowly.
-
Change the solvent: If oiling out persists, a different solvent or a solvent mixture with a lower boiling point may be necessary.
Q3: The yield of purified crystals is very low.
A3: A low yield can result from several factors:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of the product in the solution.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
-
Washing with too much solvent: Washing the crystals with an excessive amount of cold solvent can lead to the loss of some product. Use only a minimal amount of ice-cold solvent for washing.
Q4: The purified product is still colored or appears impure.
A4: If the final product is not pure, consider the following:
-
Ineffective solvent: The chosen solvent may not be effective at separating the specific impurities present. A different solvent or a multi-step purification process might be required.
-
Crystallization was too rapid: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling can lead to the formation of purer crystals.
-
Presence of colored impurities: If the product has a persistent color, adding a small amount of activated carbon to the hot solution before filtration can help to remove colored impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the recrystallization of this compound.
Overcoming incomplete oxidation of Phenylphosphinic acid to Phenylphosphonic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of phenylphosphonic acid, specifically focusing on the oxidation of phenylphosphinic acid.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the oxidation of this compound.
Issue 1: Low or Incomplete Conversion to Phenylphosphonic Acid
Symptoms:
-
Presence of a significant amount of unreacted this compound in the final product, detectable by techniques like ³¹P NMR or HPLC.[1]
-
Lower than expected yield of phenylphosphonic acid.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.[1][2] |
| Low Reaction Temperature | For oxidants like nitric acid, the reaction is often initiated at an elevated temperature (e.g., 100 °C).[1][2][3][4] Carefully control and monitor the temperature to ensure it is sufficient for the reaction to proceed. |
| Short Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR, HPLC).[1] If the reaction has stalled, consider extending the reaction time. |
| Reaction Stalled | If monitoring indicates the reaction has stopped prematurely, a second careful addition of the oxidizing agent might be necessary. Be cautious, as this can cause an exothermic reaction.[1] |
Issue 2: Formation of Undesired Byproducts
Symptoms:
-
The final product is a yellow solid or oil, particularly when using nitric acid.[2][3][4]
-
Presence of unexpected signals in analytical spectra (e.g., NMR, Mass Spectrometry).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Nitrated Byproducts (with Nitric Acid) | This is often due to excessively high reaction temperatures or a high concentration of nitric acid.[1][2] Maintain strict temperature control during the addition of nitric acid. Use a concentration of nitric acid that is effective for oxidation but minimizes nitration.[1][2] |
| Residual Nitrogen Oxides (NOx) | A yellow coloration when using nitric acid can be caused by dissolved nitrogen oxides.[2] After the reaction, bubbling an inert gas through the solution can help remove dissolved NOx.[2] Purification by recrystallization is also effective at removing these colored impurities.[2] |
Issue 3: Difficulties in Product Purification
Symptoms:
-
The final product is a sticky oil instead of a crystalline solid.[2]
-
The product is contaminated with inorganic salts or residual oxidizing agents.[1][2]
-
Low isolated yield after work-up and purification.[2]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | An oily or sticky product often indicates the presence of impurities, such as unreacted starting materials, byproducts, or residual solvents.[2] Ensure the reaction has gone to completion and the product is thoroughly dried under vacuum.[2] |
| Hygroscopic Nature of Product | Phenylphosphonic acid can absorb atmospheric moisture, leading to a sticky appearance.[2] Handle and store the product under anhydrous conditions where possible. |
| Contamination from Work-up | Inorganic salts from quenching or work-up procedures can contaminate the final product.[1][2] An aqueous work-up followed by thorough extraction into an organic solvent can help remove these impurities.[1][2] |
| Product Loss During Extraction | Phenylphosphonic acid has some solubility in water.[2] To minimize loss during aqueous work-up, ensure the aqueous layer is extracted multiple times with a suitable organic solvent like diethyl ether.[2] |
| Inefficient Recrystallization | Recrystallization is a key step for achieving high purity.[1][2] Water is a common solvent for this purpose.[2] The choice of solvent or solvent system is crucial for obtaining a pure, crystalline solid.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound to phenylphosphonic acid? A1: The most frequently cited laboratory method is oxidation using concentrated nitric acid.[2][3] Other oxidizing agents that can be used include potassium permanganate (B83412) and hydrogen peroxide.[3][5]
Q2: My final product is a yellow solid after using nitric acid. Is this normal and how can I get a colorless product? A2: A yellow coloration is common when using nitric acid and is often due to the presence of dissolved nitrogen oxides (NOx), which are byproducts of the reaction.[2] This can be remedied by thorough purification, with recrystallization being a highly effective method to obtain colorless crystals of phenylphosphonic acid.[2][3][4]
Q3: Why is my isolated yield low even though NMR analysis shows good conversion? A3: Low isolated yield can often be attributed to product loss during the work-up and purification stages. Phenylphosphonic acid has some solubility in water, so repeated and thorough extraction of the aqueous layer with an organic solvent is crucial to maximize recovery.[2] Additionally, optimizing the recrystallization procedure, such as minimizing the amount of solvent and using cold solvents for washing, can improve the isolated yield.
Q4: What analytical techniques are best for monitoring the reaction progress? A4: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction as the phosphorus chemical shifts for this compound and phenylphosphonic acid are distinct. HPLC is also a very effective method for tracking the disappearance of the starting material and the appearance of the product.[1]
Data Presentation
Reaction Parameters and Yields for Nitric Acid Oxidation
| Parameter | Value | Reference |
| This compound | 10.0 g (69.7 mmol) | [3][4] |
| Concentrated Nitric Acid | 3.5 mL (54.4 mmol) | [3][4] |
| Reaction Temperature | 100 °C | [2][3][4] |
| Yield | 4.2 g (40%) | [3][4] |
| Melting Point | 160-161 °C | [3][4] |
Experimental Protocols
Key Experiment: Oxidation of this compound with Nitric Acid
This protocol is based on a common laboratory procedure for the oxidation of this compound.[2][3][4]
Materials:
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Thermometer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a thermometer, melt the this compound by heating to 100 °C.[3][4]
-
Oxidation: Once the this compound is molten, carefully and slowly add the concentrated nitric acid.[3][4] An exothermic reaction will occur.
-
Cooling: After the addition is complete and the initial reaction has subsided, allow the mixture to cool to room temperature. A yellow solid should form.[3][4]
-
Quenching & Extraction: Pour the resulting solid into 100 mL of water.[3][4] Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3][4]
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate.[3][4] Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Recrystallize the crude solid from a suitable solvent, such as diethyl ether, to obtain colorless crystals of phenylphosphonic acid.[2][3]
Visualizations
References
Technical Support Center: Removal of Unreacted Phenylphosphinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted phenylphosphinic acid from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from a reaction mixture?
A1: The most common and effective methods for removing unreacted this compound, which is an acidic impurity, from a reaction mixture include:
-
Aqueous Basic Wash (Acid-Base Extraction): This is the most widely used technique. It involves washing the organic reaction mixture with a mild aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] The basic solution deprotonates the acidic this compound, converting it into its water-soluble salt (phenylphosphinate), which then partitions into the aqueous layer and is removed.[3][4]
-
Recrystallization: This method is suitable if your desired product is a solid. By choosing an appropriate solvent system, the desired product can be selectively crystallized, leaving the more soluble this compound and other impurities in the mother liquor.[5]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is effective for removing this compound from products with different polarities.[6]
-
Scavenger Resins: These are solid-supported reagents that can selectively react with and bind acidic impurities like this compound, which can then be easily removed by filtration.[6]
Q2: How do I choose the best method for my specific reaction?
A2: The choice of purification method depends on several factors:
-
Properties of your desired product: Consider its solubility, stability to acidic or basic conditions, and physical state (solid or liquid).
-
Properties of the solvent: The reaction solvent and the extraction solvent should be immiscible with the aqueous wash solution.
-
Nature of other impurities: The chosen method should ideally remove other impurities present in the reaction mixture as well.
-
Scale of the reaction: For large-scale reactions, an aqueous wash is often more practical than column chromatography.
Q3: Can I use a strong base like sodium hydroxide (B78521) (NaOH) for the extraction?
A3: It is generally not recommended to use strong bases like sodium hydroxide. This compound is a moderately strong acid, and a weak base like sodium bicarbonate is sufficient for its deprotonation.[2] Using a strong base could potentially lead to undesired side reactions with your product, such as hydrolysis of esters or other base-sensitive functional groups.[4]
Q4: How can I confirm that the this compound has been successfully removed?
A4: The removal of this compound can be monitored and confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and quick method to qualitatively track the disappearance of the this compound spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the disappearance of characteristic peaks of this compound in the spectrum of your purified product.[1][7] For more precise quantification, ³¹P NMR is a powerful tool as the phosphorus signal is unique to organophosphorus compounds.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual this compound in your final product, providing a measure of its purity.[3]
Troubleshooting Guides
This section addresses common issues encountered during the removal of unreacted this compound.
Troubleshooting: Aqueous Basic Wash (Acid-Base Extraction)
| Problem | Possible Cause | Solution |
| Persistent acidic pH of the organic layer after washing. | Insufficient amount of basic solution used. | Use a saturated solution of sodium bicarbonate. Perform multiple washes (2-3 times) with smaller volumes of the basic solution, as this is more effective than a single wash with a large volume.[10] Test the pH of the aqueous layer after the final wash to ensure it is basic.[1][7] |
| Formation of a stable emulsion at the interface of the organic and aqueous layers. | High concentration of reactants or byproducts. Vigorous shaking of the separatory funnel. | Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gently swirl or rock the separatory funnel instead of vigorous shaking. If the emulsion persists, filtering the mixture through a pad of Celite® may be necessary. |
| Loss of desired product into the aqueous layer. | The desired product has some acidic character and is being partially extracted by the basic wash. | Use a weaker base (e.g., a dilute solution of sodium bicarbonate). If the product is significantly acidic, consider alternative purification methods like chromatography or recrystallization. |
| Precipitation of a solid at the interface. | The salt of your product or another component is insoluble in both the organic and aqueous layers. | Try to dissolve the precipitate by adding more of the organic solvent or water. If this fails, the solid may need to be collected by filtration and analyzed separately. |
Troubleshooting: Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of forming crystals. | The product is melting in the hot solvent. The solvent is not ideal for crystallization. | Ensure the boiling point of the recrystallization solvent is lower than the melting point of your product. Try a different solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Add a seed crystal of the pure product. Reduce the volume of the solvent by evaporation and allow it to cool again. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | The cooling process may be too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider adding a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. |
Data Presentation
While specific quantitative data for the removal of this compound is highly dependent on the specific reaction, product, and conditions, the following table provides a general comparison of the expected efficiency of the primary removal methods.
| Method | Typical Purity Achieved | Expected Removal Efficiency | Key Considerations |
| Aqueous Basic Wash | >95% (after 2-3 washes) | High | Highly effective for acidic impurities. Efficiency depends on the number of washes and the pKa difference between this compound and the product. |
| Recrystallization | >99% (with a suitable solvent) | Very High | Dependent on the solubility difference between the product and this compound in the chosen solvent. |
| Column Chromatography | >99% | Very High | Effective for separating compounds with different polarities. Can be time-consuming and require significant solvent volumes. |
| Scavenger Resins | >98% | High | Selective for acidic compounds. The efficiency depends on the capacity of the resin and the reaction time. |
Experimental Protocols
Protocol 1: Removal of this compound by Aqueous Basic Wash
Objective: To remove unreacted this compound from an organic reaction mixture.
Materials:
-
Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous NaHCO₃ solution (steps 2-5) one to two more times. After the final basic wash, check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble salts.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any residual water.
-
Gravity or vacuum filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the removal of unreacted this compound using an aqueous basic wash.
Caption: Troubleshooting decision tree for the incomplete removal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 9. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Phenylphosphinic Acid Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phenylphosphinic acid and its derivatives as catalysts in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
This compound and its derivatives, such as dithis compound, are effective organocatalysts for a variety of organic transformations. One of the most well-documented applications is in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.[1][2] This three-component reaction combines an aldehyde, an amine, and a phosphite (B83602).[1][2] While less common, this compound can be explored as a Brønsted acid catalyst in other reactions like aldol-type condensations and the synthesis of certain heterocyclic compounds, although specific examples in the literature are less prevalent than for other phosphoric acids.
Q2: How does the purity of this compound affect catalytic activity?
The purity of the catalyst is crucial for optimal performance. Impurities can act as inhibitors or promote unwanted side reactions, leading to lower yields and difficulty in product purification. It is recommended to use this compound of high purity. If impurities are suspected, recrystallization from water or benzene (B151609) can be a method of purification.[3]
Q3: What are the general storage recommendations for this compound catalysts?
This compound is a crystalline solid.[3] To maintain its integrity, it should be stored in a cool, dry place in a tightly sealed container. As with many reagents, prolonged exposure to atmospheric moisture should be avoided, as water can potentially influence the reaction environment and catalytic activity.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in the Dithis compound-Catalyzed Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation to synthesize α-aminophosphonates.[1][2][6] Low yields are a common issue that can be addressed by systematically evaluating the reaction parameters.
Potential Causes and Solutions:
-
Suboptimal Catalyst Loading: The amount of dithis compound can significantly impact the reaction yield.[2]
-
Incorrect Reaction Temperature: Temperature plays a critical role in the rate of α-aminophosphonate synthesis.[2]
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[7]
-
-
Poor Reagent Quality: The purity of the aldehyde, amine, or diethyl phosphite can affect the outcome.
-
Troubleshooting: Ensure all starting materials are pure. Aldehydes, for instance, are susceptible to oxidation into carboxylic acids, which can inhibit the reaction.[7]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield.
-
Troubleshooting: While ethanol (B145695) is often used as a green solvent[2], a solvent screen may be necessary for specific substrates.
-
Quantitative Data Summary: Optimization of the Kabachnik-Fields Reaction
The following table summarizes the optimized conditions for the synthesis of α-aminophosphonates using dithis compound as a catalyst.
| Parameter | Optimized Value | Reference |
| Catalyst | Dithis compound | [1][2] |
| Solvent | Ethanol | [2] |
| Temperature | Varies by substrate | [2] |
| Time | Varies by substrate | [2] |
Note: The optimal conditions, particularly temperature and time, will vary depending on the specific aldehyde, amine, and phosphite used.
Experimental Protocol: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction
This protocol is a general guideline for the dithis compound-catalyzed synthesis of α-aminophosphonates.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Diethyl phosphite (1.2 mmol)
-
Dithis compound (optimized mol%)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, aniline, diethyl phosphite, and dithis compound in ethanol.
-
Stir the reaction mixture at the optimized temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Logical Workflow for Troubleshooting Low Yield in Kabachnik-Fields Reaction
Caption: A decision-making flowchart for troubleshooting low yields in the Kabachnik-Fields reaction.
Issue 2: Poor Selectivity or Side Product Formation in Aldol-Type Condensations
While specific examples of this compound as a catalyst for aldol (B89426) reactions are not abundant in the searched literature, as a Brønsted acid, it could potentially catalyze such transformations. Poor selectivity and the formation of side products are common challenges in acid-catalyzed aldol condensations.[8]
Potential Causes and Solutions:
-
Self-Condensation: One of the carbonyl compounds may react with itself, leading to a mixture of products.
-
Troubleshooting: If one of the carbonyl partners does not have α-hydrogens (e.g., benzaldehyde), it cannot form an enol and will not undergo self-condensation. Use of such a substrate can improve selectivity.
-
-
Formation of Multiple Enol Isomers: Unsymmetrical ketones can form different enol isomers, leading to a mixture of products.
-
Troubleshooting: Acid-catalyzed aldol reactions tend to proceed through the more thermodynamically stable enol.[8] Understanding the stability of the possible enol intermediates can help predict the major product.
-
-
Dehydration of Aldol Adduct: The initially formed β-hydroxy carbonyl compound can readily dehydrate under acidic conditions to form an α,β-unsaturated carbonyl compound.[8]
-
Troubleshooting: If the aldol addition product is desired, careful control of reaction temperature and time is necessary. Lower temperatures may favor the addition product.
-
-
Polymerization: Aldehydes are particularly susceptible to polymerization under acidic conditions.
-
Troubleshooting: Control the concentration of the aldehyde and the reaction temperature to minimize polymerization.
-
General Experimental Workflow for an Acid-Catalyzed Aldol Condensation
Caption: A stepwise representation of a typical acid-catalyzed aldol condensation experiment.
Issue 3: Catalyst Deactivation and Regeneration
Organophosphorus catalysts, like this compound, can experience deactivation over time, leading to a decrease in reaction rate and yield.[9][10]
Potential Causes and Solutions:
-
Poisoning by Impurities: Substances in the reaction mixture, such as basic impurities or certain functional groups on the substrates, can neutralize or bind to the acid catalyst, rendering it inactive.[10][11]
-
Troubleshooting: Ensure the purity of all reactants and solvents. Pre-treating the starting materials to remove potential poisons may be necessary.
-
-
Fouling: The catalyst can be coated by polymeric byproducts or other insoluble materials formed during the reaction, blocking the active sites.[3][12]
-
Troubleshooting: Modifying the reaction conditions (e.g., temperature, concentration) can sometimes minimize the formation of fouling agents.
-
-
Thermal Degradation: Although generally stable, prolonged exposure to very high temperatures can potentially lead to decomposition of the catalyst.
-
Troubleshooting: Operate the reaction at the lowest effective temperature.
-
-
Water Content: The presence of water can impact the acidity and catalytic activity of the system.[4][5]
-
Troubleshooting: Use anhydrous solvents and perform reactions under an inert atmosphere if water is suspected to be detrimental to the specific transformation.
-
Catalyst Regeneration:
For heterogeneous catalysts, regeneration often involves washing or thermal treatment to remove adsorbed poisons or coke.[13][14] For a homogeneous catalyst like this compound, regeneration in the traditional sense is not typically performed within the reaction mixture. If the catalyst is suspected to be the issue, using a fresh batch of high-purity catalyst is the most straightforward solution. In some cases, if the catalyst precipitates out with the product or byproducts, it might be recoverable through extraction and purification, but this is highly dependent on the specific reaction and work-up conditions.
Logical Diagram for Catalyst Deactivation Troubleshooting
Caption: A guide to identifying and addressing potential causes of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Effects of water on a catalytic system for preparation of N-(1,4-dimethylamyl)-N′-phenyl-p-phenylenediamine by reductive alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 6. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. products.evonik.com [products.evonik.com]
- 14. Quinoline synthesis [organic-chemistry.org]
Identifying impurities in commercial Phenylphosphinic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial Phenylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Impurities in commercial this compound can originate from the synthesis process, degradation, or storage. They can be broadly categorized as follows:
-
Starting Materials: Unreacted reagents from the synthesis process, such as dichlorophenylphosphine (B166023) or other phosphorus precursors, can remain in the final product.
-
Synthesis Byproducts: Depending on the synthetic route, byproducts may include benzene, hydrochloric acid, biphenyl (B1667301) (from Grignard routes), or nitrated species (if nitric acid is used for oxidation). Unreacted this compound can also be present if the synthesis involves its oxidation.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., diethyl ether, dioxane) may be present in trace amounts.
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Inorganic Salts: Salts like chlorides may be present as byproducts or from reagents used in the manufacturing process.
-
Related Phosphorus Compounds: Other organophosphorus compounds can be formed as side products during synthesis.
Q2: My this compound sample appears oily or sticky. What could be the cause?
A2: An oily or sticky appearance often indicates the presence of impurities. The primary causes include:
-
Hygroscopicity: The material may have absorbed atmospheric moisture.
-
Incomplete Reaction: An incomplete synthesis, such as the hydrolysis of a precursor, can leave behind oily intermediates.
-
Residual Solvents: Trapped solvents from the purification process can lead to a non-crystalline final product. Thorough drying under a high vacuum is recommended to remove volatile impurities and absorbed water.
Q3: The final product from a synthesis involving nitric acid oxidation is yellow. How can I fix this?
A3: A yellow coloration when using nitric acid for oxidation is typically due to dissolved nitrogen oxides (NOx), such as nitrogen dioxide (NO₂), which are byproducts of the reaction. Purification through recrystallization is an effective method to remove these colored impurities.
Troubleshooting Guides
Issue: Unexpected Peaks in NMR Spectrum
If your ¹H or ³¹P NMR spectrum of this compound shows unexpected signals, use the following guide to identify the potential impurities.
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying unknown NMR peaks.
Issue: Multiple Peaks in HPLC Chromatogram
When analyzing this compound by reverse-phase HPLC, the presence of multiple peaks indicates impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting multiple HPLC peaks.
Analytical Data
The purity of commercially available this compound typically ranges from 97% to over 99%. Always consult the lot-specific Certificate of Analysis (CoA) for precise data.
Table 1: Typical Purity of Commercial this compound
| Supplier Example | Typical Purity Assay |
| Sigma-Aldrich (Merck) | ≥98% |
| Thermo Fisher Scientific (Alfa Aesar) | 98% to 99.6% |
| TCI (Tokyo Chemical Industry) | >98.0% |
| Strem Chemicals | 98% |
Note: This data is illustrative. Purity can vary between batches.
**Table 2: Example Impurity Profile from a Certificate of
Phenylphosphinic acid stability under acidic and basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of phenylphosphinic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
This compound is generally stable under neutral conditions at room temperature. However, its stability is significantly influenced by pH and temperature. Both acidic and basic conditions can promote degradation over time, especially at elevated temperatures.
Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?
While specific kinetic studies on this compound hydrolysis are not extensively documented, based on the chemistry of phosphinic acids and related organophosphorus compounds, the following degradation pathways are likely:
-
Disproportionation: this compound may undergo disproportionation, particularly under thermal stress, to yield phenylphosphine (B1580520) and phenylphosphonic acid. This reaction could also be relevant in aqueous solutions under prolonged exposure to strong acidic or basic conditions.
-
Oxidation: this compound is susceptible to oxidation, which converts it to phenylphosphonic acid. This can be a significant degradation pathway, especially in the presence of oxidizing agents or under conditions that favor oxidation.
Q3: What are the primary degradation products I should expect to see?
The most probable degradation product to monitor in your experiments is phenylphosphonic acid . Depending on the specific conditions, other species could potentially form, but phenylphosphonic acid is the most commonly anticipated product of both disproportionation and oxidation.
Q4: I am observing unexpected degradation of my this compound sample. What are the common causes?
Unexpected degradation can arise from several factors:
-
pH Extremes: Exposure to strong acids (pH < 3) or strong bases (pH > 10) can accelerate degradation.
-
Elevated Temperatures: Storing stock solutions or running experiments at temperatures significantly above room temperature will increase the rate of degradation.
-
Presence of Oxidizing Agents: Contaminants with oxidizing properties in your reagents or solvents can lead to the formation of phenylphosphonic acid.
-
Photodegradation: Although less commonly reported for this compound, prolonged exposure to high-intensity light, especially UV light, could potentially contribute to degradation.
-
Impurities in the Starting Material: The purity of your this compound can affect its stability.
Troubleshooting Guides
Issue: Rapid loss of this compound in an acidic solution.
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Strongly Acidic Conditions | Buffer your solution to a less acidic pH if your experimental protocol allows. If a strong acid is required, minimize the exposure time and temperature. |
| Elevated Temperature | Conduct your experiment at a lower temperature. If heating is necessary, perform a time-course study to determine the rate of degradation under your specific conditions. |
| Oxidative Degradation | Ensure all solvents and reagents are free from oxidizing impurities. Degas solutions where appropriate. |
Issue: Formation of an unknown peak in HPLC analysis of a basic solution of this compound.
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Base-Catalyzed Degradation | The unknown peak is likely a degradation product, such as phenylphosphonic acid. Confirm its identity by running a standard of phenylphosphonic acid. |
| Reaction with Buffer Components | Investigate potential reactions between this compound and your buffer system, especially at elevated temperatures. |
| pH Instability | Ensure the pH of your solution is stable over the course of your experiment, as pH shifts can alter the degradation rate. |
Quantitative Data Summary
Direct quantitative data on the hydrolysis rate of this compound is limited in the literature. The following table provides a qualitative summary of its expected stability based on general principles of phosphinic acids. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Expected Stability | Primary Degradation Pathway | Key Degradation Product |
| Acidic (pH < 3) | Low to Moderate | Disproportionation/Oxidation | Phenylphosphonic Acid |
| Neutral (pH 6-8) | High | - | - |
| Basic (pH > 10) | Low to Moderate | Disproportionation/Oxidation | Phenylphosphonic Acid |
| Elevated Temp (>40°C) | Low | Thermal Disproportionation | Phenylphosphine, Phenylphosphonic Acid |
| Oxidizing Conditions | Low | Oxidation | Phenylphosphonic Acid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[1][2]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and a suitable buffer (e.g., phosphate (B84403) buffer)
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of this compound remaining and the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, phenylphosphonic acid.[3][4][5]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A good starting point is a mixture of phosphate buffer (pH adjusted to 2.5-3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10-20 µL.
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve baseline separation between this compound and phenylphosphonic acid.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Protocol 3: Analysis by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for monitoring the degradation of this compound as the phosphorus environment changes upon conversion to phenylphosphonic acid.[6][7][8]
Procedure:
-
Prepare a solution of this compound in a deuterated solvent (e.g., D₂O) at a known concentration.
-
Subject the solution to the desired stress condition (e.g., add acid or base, or heat).
-
Acquire a ³¹P NMR spectrum at various time points.
-
Monitor the decrease in the signal intensity for this compound and the increase in the signal intensity for phenylphosphonic acid. The chemical shifts will be distinct for each species.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Phenylphosphinic Acid Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving Phenylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound presents several key challenges that differ from lab-scale synthesis. The most critical factors include:
-
Exothermic Reactions: Many reactions, particularly the oxidation to phenylphosphonic acid, are exothermic. Heat dissipation becomes less efficient as the reactor volume increases, which can lead to thermal runaway if not properly controlled.[1][2]
-
Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more difficult.[1][3][4] Poor mixing can lead to localized "hot spots," reduced reaction selectivity, and an increase in side products, ultimately affecting yield and purity.[3]
-
Side Reactions: Certain side reactions, such as the disproportionation of this compound into phenylphosphine (B1580520) and phenylphosphonic acid, can become more prevalent at the elevated temperatures that may occur during scale-up.[5][6]
-
Purification: Isolating and purifying the final product on a large scale can be complex. Issues like product oiling out, difficulty with crystallization, and removal of tenacious impurities are common.[7][8][9]
-
Safety and Handling: this compound is corrosive and can cause severe skin burns and eye damage.[10] Handling large quantities requires stringent safety protocols and appropriate personal protective equipment (PPE).[7]
Q2: Which reaction of this compound is most commonly scaled up and what are its main applications?
A2: The most common industrial-scale reaction is the oxidation of this compound to produce phenylphosphonic acid.[8][11][12] Phenylphosphonic acid is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and corrosion inhibitors.[12][13]
Q3: How does the choice of oxidizing agent impact the scale-up of the oxidation of this compound?
A3: The choice of oxidizing agent is critical for a safe and efficient scale-up.
-
Nitric Acid: While effective, it can lead to the formation of hazardous nitrogen oxide (NOx) gases and nitrated byproducts, especially at higher temperatures.[8][11] This necessitates careful temperature control and a robust off-gas handling system.
-
Hydrogen Peroxide: Often considered a "greener" alternative, its use can be challenging to control on a large scale due to the potential for highly exothermic decomposition.
-
Potassium Permanganate: This is another potential oxidant, though its use introduces inorganic manganese salts that must be removed during workup.[12]
Q4: What are the key safety precautions for handling large quantities of this compound?
A4: When handling this compound at scale, the following safety measures are imperative:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Ventilation: All operations should be conducted in a well-ventilated area or a closed system to avoid inhalation of dust or mists.[10][14]
-
Material Compatibility: Use equipment made of compatible materials. This compound may be corrosive to some metals.
-
Handling Procedures: Avoid dust formation during solid transfer.[10] For exothermic reactions, ensure adequate cooling capacity and plan for emergency cooling.[2] Always add reagents slowly and monitor the reaction temperature closely.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound reactions, particularly its oxidation to Phenylphosphonic acid.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of oxidizing agent. 2. Side Reactions: Disproportionation of starting material at elevated temperatures.[5] 3. Product Loss During Workup: The product may have some solubility in the aqueous phase.[11] | 1. Monitor Reaction Progress: Use analytical techniques like ³¹P NMR or HPLC to confirm the complete consumption of the starting material.[8] 2. Optimize Conditions: If the reaction has stalled, consider a second controlled addition of the oxidizing agent. Maintain strict temperature control to minimize side reactions. 3. Improve Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether).[11][15] |
| Product is a Sticky Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts can inhibit crystallization.[7][8] 2. Moisture Absorption: The product, phenylphosphonic acid, is hygroscopic and can absorb moisture from the air.[8][16] | 1. Ensure Complete Reaction & Drying: Verify reaction completion. Dry the crude product thoroughly under high vacuum to remove volatile impurities.[8] 2. Purification: Perform recrystallization from a suitable solvent system. Washing the crude product with a non-polar solvent can help remove certain impurities before crystallization.[7][8] |
| Discolored Product (e.g., Yellow) | 1. Nitrated Byproducts: Formation of nitrated species when using nitric acid at elevated temperatures.[8] 2. Dissolved Nitrogen Oxides (NOx): Byproducts from nitric acid reduction can impart a yellow or brown color.[11] | 1. Temperature Control: Maintain strict temperature control during the addition of nitric acid.[8] 2. Gas Purge: After the reaction, bubbling an inert gas (e.g., nitrogen) through the solution can help remove dissolved NOx gases.[11] 3. Recrystallization: Purification via recrystallization is often effective at removing colored impurities.[11] |
| Poorly Controlled Exotherm / Runaway Reaction | 1. Inefficient Heat Transfer: The surface-area-to-volume ratio decreases significantly on scale-up, hindering heat removal.[1] 2. Rapid Reagent Addition: Adding reagents too quickly can generate heat faster than the system can dissipate it.[2] 3. Inadequate Mixing: Poor agitation leads to localized high concentrations and potential hot spots.[3] | 1. Perform Calorimetry Studies: Conduct reaction calorimetry at a smaller scale to understand the heat flow of the reaction and plan cooling requirements.[1] 2. Control Addition Rate: Use a dosing pump for controlled, slow addition of reagents, especially the oxidizing agent. 3. Ensure Efficient Agitation: Use appropriate mechanical stirrers and baffles to ensure homogenous mixing throughout the reaction vessel.[1] |
Experimental Protocols
Protocol 1: Synthesis of Phenylphosphonic Acid by Oxidation of this compound
This protocol is a representative lab-scale procedure. When scaling up, reagent addition rates and temperature control must be carefully managed.
-
Materials:
-
This compound (10.0 g, 69.7 mmol)[17]
-
Concentrated nitric acid (3.5 mL, 54.4 mmol)[17]
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a thermometer and a controlled addition funnel, carefully melt the this compound by heating.[12][17]
-
Once the temperature reaches 100 °C, begin the slow, dropwise addition of concentrated nitric acid, ensuring the internal temperature does not exceed desired limits.[12][15][17] The reaction is exothermic.
-
After the addition is complete, allow the mixture to cool to room temperature. A yellow solid may form.[15][17]
-
Pour the reaction mixture into 100 mL of water.[17]
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[15][17]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[17]
-
Filter off the drying agent and remove the solvent using a rotary evaporator.[12]
-
The crude product can be further purified by recrystallization from a suitable solvent like diethyl ether to yield a colorless solid.[17]
-
Protocol 2: HPLC Method for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for monitoring the consumption of this compound and the formation of Phenylphosphonic acid.[8][16]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol.[16] A simple mobile phase can consist of acetonitrile, water, and phosphoric acid.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at 210 nm or 254 nm.[16]
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot of the reaction mixture.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[15]
-
Visualizations
References
- 1. catsci.com [catsci.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. sdlookchem.com [sdlookchem.com]
- 4. sathyabama.ac.in [sathyabama.ac.in]
- 5. Sciencemadness Discussion Board - Disproportionation of this compound: OTC triphenylphosphine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
Phenylphosphinic Acid Synthesis: A Technical Support Hub for Managing Exothermic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions during the synthesis of phenylphosphinic acid. This compound is a key intermediate in the development of various pharmaceuticals and specialty chemicals. However, its synthesis can involve highly exothermic steps that pose significant safety risks if not properly controlled. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to ensure safe and successful experimentation.
Troubleshooting Guide: Exotherm-Related Issues
This section addresses common problems encountered during this compound synthesis, with a focus on issues arising from poor temperature control.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Addition of reagents too quickly.- Inadequate cooling or stirring.- Incorrect solvent with a low boiling point. | - Immediately stop the addition of reagents.- Increase cooling to the maximum capacity (e.g., add dry ice to the cooling bath).- If the reaction is in a solvent, ensure vigorous stirring to improve heat dissipation.- Have a quenching agent (e.g., a cold, inert solvent or a suitable chemical quencher) ready for emergency use. |
| Formation of Dark-Colored Byproducts | - Localized overheating due to poor mixing.- Reaction temperature exceeding the optimal range, leading to decomposition or side reactions. | - Improve stirring efficiency to ensure uniform temperature distribution.- Maintain the reaction temperature within the recommended range by adjusting the addition rate and cooling.- Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, NMR). |
| Low Product Yield | - Loss of volatile reactants or intermediates due to excessive temperature.- Side reactions becoming dominant at higher temperatures. | - Strictly adhere to the recommended temperature profile for the reaction.- Use a reflux condenser to prevent the loss of volatile components.- Optimize the rate of addition of reagents to maintain a steady, controlled reaction rate. |
| Inconsistent Results Between Batches | - Variations in ambient temperature affecting the initial reaction rate.- Inconsistent cooling bath temperature. | - Use a temperature-controlled cooling bath to maintain a consistent temperature throughout the synthesis.- Document the reaction temperature profile for each batch to identify and troubleshoot inconsistencies. |
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are significantly exothermic?
A1: The most critical exothermic step in common synthetic routes is the hydrolysis of dichlorophenylphosphine (B166023) (DCPP) with water to form phenylphosphonous acid, a precursor to this compound. The reaction of a Grignard reagent, such as phenylmagnesium bromide, with a phosphorus electrophile is also highly exothermic and requires careful temperature control.
Q2: What is the recommended temperature for the hydrolysis of dichlorophenylphosphine?
A2: To control the exotherm during the hydrolysis of dichlorophenylphosphine, it is crucial to maintain the reaction temperature below 70 °C.[1] This is typically achieved by the slow, dropwise addition of water to a solution of dichlorophenylphosphine in a suitable solvent, combined with external cooling.
Q3: How can I effectively control the temperature of a Grignard reaction for this compound synthesis?
A3: Effective temperature control in a Grignard reaction involves several key measures:
-
Slow Addition: Add the Grignard reagent to the phosphorus electrophile (or vice versa) slowly and dropwise to manage the rate of heat generation.
-
Cooling: Use an ice bath or a cryocooler to maintain a low reaction temperature, typically between 0 and 10 °C.
-
Vigorous Stirring: Ensure efficient stirring to dissipate heat and avoid localized hot spots.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can also be exothermic.
Q4: What are the risks of inadequate temperature control during this compound synthesis?
A4: Inadequate temperature control can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in the violent boiling of solvents, reactor over-pressurization, and potentially an explosion. Additionally, poor temperature control can lead to the formation of impurities and a lower yield of the desired product.
Q5: Are there any specific safety precautions I should take when handling the reagents for this compound synthesis?
A5: Yes, many of the reagents are hazardous. For example, dichlorophenylphosphine is corrosive and reacts violently with water. Grignard reagents are highly flammable and reactive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves. Ensure that an appropriate fire extinguisher and a safety shower/eyewash station are readily accessible.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Dichlorophenylphosphine
This protocol focuses on the controlled hydrolysis of dichlorophenylphosphine to manage the exothermic reaction.
Materials:
-
Dichlorophenylphosphine (DCPP)
-
Toluene (anhydrous)
-
Deionized water
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirrer
-
Cooling bath (ice-water)
-
Sodium hydroxide (B78521) solution (for tail gas absorption)
Procedure:
-
In a round-bottom flask, dissolve dichlorophenylphosphine in toluene.
-
Place the flask in a cooling bath to maintain the temperature.
-
Slowly add deionized water dropwise to the stirred solution using the dropping funnel.
-
Carefully monitor the temperature and adjust the addition rate to ensure the reaction temperature does not exceed 70 °C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[1]
-
The resulting phenylphosphonous acid can then be isolated. Further processing, such as disproportionation, may be required to obtain this compound.
Data Presentation
The following table summarizes key quantitative data for managing the exothermic hydrolysis of dichlorophenylphosphine.
| Parameter | Value | Reference |
| Reactant Concentration | 70.2 g DCPP in 70 mL Toluene | [1] |
| Water Added | 16.9 g | [1] |
| Maximum Temperature | < 70 °C | [1] |
| Post-Addition Stir Time | 30 minutes | [1] |
Visualizations
Logical Workflow for Managing Exothermic Reactions
The following diagram illustrates a logical workflow for identifying and managing potential exothermic hazards during chemical synthesis.
Caption: A logical workflow for managing exothermic reactions.
Troubleshooting Decision Tree for Temperature Spikes
This diagram provides a decision-making framework for troubleshooting unexpected temperature increases.
Caption: A troubleshooting decision tree for temperature spikes.
References
Phenylphosphinic acid waste disposal and neutralization procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and neutralization of phenylphosphinic acid waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and hazardous chemical. Its primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2]
-
Serious Eye Damage: Can cause serious and permanent eye damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[2][3]
Due to these hazards, it is classified as hazardous waste and must not be disposed of down standard laboratory drains or in general waste.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin Protection: A lab coat or apron should be worn.
-
Respiratory Protection: All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Q3: Can I neutralize this compound waste in the lab?
A3: Neutralization of corrosive waste is permissible in a laboratory setting if it is the only hazardous characteristic. However, it should only be performed by trained personnel who are confident in the procedure and have the appropriate safety equipment.[4] It is crucial to follow a validated protocol and to be aware that the reaction can generate heat. For small volumes, a carefully controlled neutralization process can be undertaken.
Q4: What are the appropriate materials for storing this compound waste?
A4: this compound waste should be collected in a dedicated, properly labeled, and sealed container made of a material compatible with corrosive solids.[1] Avoid using materials that can be corroded by the acid. The container should be stored in a designated, cool, dry, and well-ventilated secondary containment area.[1]
Q5: How should a small spill of this compound be handled?
A5: In the event of a small spill, prevent the spread of the material and avoid creating dust.[1][3] Carefully sweep or shovel the solid into a suitable, labeled container for disposal.[1][3] Do not add water unless it is part of a specific decontamination procedure.[1] The spill area should then be decontaminated according to your laboratory's specific procedures, and all cleanup materials must also be disposed of as hazardous waste.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Violent reaction or excessive heat during neutralization. | The neutralizing agent was added too quickly. | Immediately stop adding the neutralizing agent. Allow the solution to cool before proceeding. In the future, add the neutralizing agent much more slowly and in smaller increments, ensuring the solution is well-stirred and cooled in an ice bath. |
| The pH of the waste solution does not change significantly after adding the neutralizing agent. | The neutralizing agent is not strong enough or has been depleted. | Ensure you are using an appropriate neutralizing agent (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide). If you have already added a significant amount, you may need to use a fresh solution of the neutralizing agent. |
| Solid waste does not fully dissolve during the neutralization process. | Insufficient water was used to dissolve the this compound before neutralization. | Add more water to the waste solution to ensure all the solid is dissolved before proceeding with the neutralization. This compound has limited solubility in neutral water but is more soluble in basic solutions. |
| The final pH of the neutralized solution is outside the acceptable range (5.5-9.5). | Too much or too little neutralizing agent was added. | If the pH is too low, slowly add more neutralizing agent. If the pH is too high, you can adjust it by adding a dilute acidic solution (e.g., dilute HCl) dropwise while monitoring the pH. |
Experimental Protocol: Neutralization of this compound Waste
This protocol provides a general guideline for the neutralization of small quantities of this compound waste in a laboratory setting. A thorough risk assessment should be conducted prior to implementing this procedure.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (B78521) (NaOH) solution
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH meter or pH paper
-
Appropriate PPE (chemical safety goggles, face shield, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Dilution: Slowly and carefully add the this compound waste to a large volume of cold water (e.g., a 1:20 ratio of acid to water) in a beaker placed in an ice bath. Stir the solution to ensure the acid is fully dissolved.
-
Neutralization: While continuously stirring the diluted and cooled acid solution, slowly add small portions of sodium bicarbonate powder or slowly add 1M sodium hydroxide solution dropwise.
-
Monitoring: Monitor the pH of the solution frequently using a pH meter or pH paper. The reaction is exothermic, so monitor the temperature and control the rate of addition of the neutralizing agent to prevent excessive heat generation.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within the range of 5.5 to 9.5.[4]
-
Disposal: Once the solution is neutralized and has returned to room temperature, it can be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[4]
Data Presentation
Table 1: Hazard Identification for this compound
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[1][2] |
| Serious Eye Damage | Causes serious eye damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
Table 2: Neutralization Parameters
| Parameter | Recommended Value/Procedure |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) |
| Target pH Range | 5.5 - 9.5[4] |
| Temperature Control | Use an ice bath and slow addition of reagents. |
| Safety | Perform in a fume hood with appropriate PPE. |
Visualizations
References
- 1. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Waste Acid pH Neutralization System, a case study [phadjustment.com]
Validation & Comparative
A Comparative Guide to Phenylphosphinic Acid and Phenylphosphonic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and catalysis, organophosphorus compounds play a pivotal role as catalysts, ligands, and reagents. Among these, phenylphosphinic acid and phenylphosphonic acid are two structurally similar yet functionally distinct molecules. This guide provides an objective, data-driven comparison of their properties and catalytic performance to aid researchers in selecting the appropriate compound for their specific applications.
Molecular Structure and Physicochemical Properties: A Tale of Two Acids
The fundamental difference between this compound and phenylphosphonic acid lies in the oxidation state of the phosphorus atom and the number of acidic protons. This compound possesses a P-H bond and one acidic hydroxyl group, making it a monobasic acid. In contrast, phenylphosphonic acid has two hydroxyl groups and no P-H bond, rendering it a dibasic acid.[1] This structural variance significantly influences their electronic properties, acidity, and behavior in catalytic systems.
| Property | This compound | Phenylphosphonic Acid |
| Chemical Formula | C₆H₇O₂P | C₆H₇O₃P[2] |
| Molecular Weight | 142.09 g/mol | 158.09 g/mol [2] |
| Structure | ||
| CAS Number | 1779-48-2 | 1571-33-1[2] |
| pKa | 1.2 | pKa₁ = 1.83, pKa₂ = 7.07[1][3] |
| Key Structural Feature | Contains a P-H bond | Contains two P-OH groups[3] |
Caption: Structural and physicochemical properties of this compound and Phenylphosphonic Acid.
The presence of the P-H bond in this compound makes it a useful precursor for the synthesis of other organophosphorus compounds.[3] Phenylphosphonic acid, with its two acidic protons, can act as a Brønsted acid catalyst in various reactions.[4]
Organocatalytic Applications: A Comparative Overview
While direct, head-to-head comparative studies of this compound and phenylphosphonic acid as catalysts in the same reaction are not extensively documented, their individual catalytic activities in multicomponent reactions have been reported.
This compound in Biginelli-like Reactions
This compound has been shown to be an effective catalyst for the three-component condensation reaction between an aldehyde, an enaminone, and urea (B33335) or thiourea (B124793) to produce 6-unsubstituted dihydropyrimidinones.[5] This reaction is a variation of the classic Biginelli reaction.
Quantitative Data for this compound-Catalyzed Biginelli-like Reaction
| Aldehyde | Urea/Thiourea | Yield (%) |
| 4-Chlorobenzaldehyde | Urea | 94 |
| 4-Nitrobenzaldehyde | Urea | 92 |
| 4-Methylbenzaldehyde | Urea | 90 |
| Benzaldehyde | Thiourea | 95 |
| 4-Chlorobenzaldehyde | Thiourea | 96 |
Data sourced from a study on this compound-catalyzed synthesis of dihydropyrimidinones under solvent-free conditions.[5]
Phenylphosphonic Acid in Kabachnik-Fields and Biginelli Reactions
Phenylphosphonic acid has demonstrated catalytic efficacy in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.[4] This three-component reaction involves an amine, a carbonyl compound, and a hydrophosphoryl compound.
Quantitative Data for Phenylphosphonic Acid-Catalyzed Kabachnik-Fields Reaction
| Aldehyde | Amine | Diethyl Phosphite | Yield (%) |
| Benzaldehyde | Aniline | Diethyl phosphite | 92 |
| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 95 |
| 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 90 |
| Benzaldehyde | Benzylamine | Diethyl phosphite | 88 |
| 4-Chlorobenzaldehyde | Benzylamine | Diethyl phosphite | 90 |
Data compiled from literature on phenylphosphonic acid catalyzed Kabachnik-Fields reactions.[4]
Furthermore, phenylphosphonic acid has also been successfully employed as a catalyst in the traditional Biginelli reaction.[6]
Quantitative Data for Phenylphosphonic Acid-Catalyzed Biginelli Reaction
| Aldehyde | β-Keto Ester | Urea/Thiourea | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 95 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 88 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 90 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 94 |
Data from a study on the Biginelli reaction using phenylphosphonic acid as a catalyst.[6]
Role as Ligands in Transition Metal Catalysis
The electronic and steric properties of phosphine-type molecules are crucial in their role as ligands in transition metal catalysis. While this compound and phenylphosphonic acid themselves are not typically used directly as ligands in their acidic forms, their corresponding phosphinite and phosphonate (B1237965) esters or salts can coordinate to metal centers.
The phosphinate group (from deprotonated this compound) is generally considered to be more electron-donating than the phosphonate group (from deprotonated phenylphosphonic acid). This difference in electronic character can influence the reactivity of the metal catalyst. For instance, in palladium-catalyzed cross-coupling reactions, more electron-rich ligands can facilitate the oxidative addition step.[7]
The steric bulk of these ligands also plays a significant role. The geometry of the phosphinate and phosphonate groups can affect the coordination environment around the metal center, thereby influencing the selectivity of the catalytic reaction.[8]
Caption: Influence of phosphinate vs. phosphonate ligands on a metal catalyst.
Experimental Protocols
Synthesis of Phenylphosphonic Acid from this compound
A common laboratory-scale synthesis of phenylphosphonic acid involves the oxidation of this compound.[2]
Materials:
-
This compound (10.0 g, 69.7 mmol)
-
Concentrated nitric acid (3.5 mL, 54.4 mmol)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt the this compound.
-
Once the temperature reaches 100 °C, carefully add the concentrated nitric acid dropwise.
-
After the addition is complete, allow the reaction mixture to cool to room temperature, which should result in the formation of a yellow solid.
-
Add 100 mL of water to the solid and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from hot water to yield phenylphosphonic acid as a colorless solid.[2]
Caption: Workflow for the synthesis of Phenylphosphonic Acid.
General Protocol for Phenylphosphonic Acid-Catalyzed Biginelli Reaction
Materials:
-
Aldehyde (2 mmol)
-
β-keto ester (2 mmol)
-
Urea or thiourea (2 mmol)
-
Phenylphosphonic acid (10 mol%)
-
Acetonitrile
Procedure:
-
To a mixture of the aldehyde, β-keto ester, and urea/thiourea in acetonitrile, add a catalytic amount of phenylphosphonic acid.[6]
-
Reflux the reaction mixture for 8 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and stir for 10-15 minutes.
-
Filter the contents and wash with cold water to remove excess urea.
-
The resulting solid can be further purified by recrystallization.[6]
Caption: Experimental workflow for the Biginelli reaction.
Conclusion
This compound and phenylphosphonic acid, while structurally related, exhibit distinct chemical properties that translate into different catalytic applications. This compound serves as an effective catalyst in certain condensation reactions, while the dibasic nature of phenylphosphonic acid makes it a versatile Brønsted acid catalyst for a broader range of transformations, including the Kabachnik-Fields and Biginelli reactions.
The choice between these two organophosphorus acids will depend on the specific requirements of the chemical transformation. For reactions requiring a milder, monobasic acid catalyst, this compound may be suitable. In contrast, for reactions that benefit from a stronger, dibasic Brønsted acid, phenylphosphonic acid is a well-established and effective choice. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle differences in their catalytic performance across a wider array of reactions.
References
Efficacy of Phenylphosphinic acid compared to other phosphinic acid catalysts
A Comparative Guide to the Efficacy of Phenylphosphinic Acid and Other Phosphinic Acid Catalysts
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the catalytic efficacy of this compound against other related phosphinic and phosphonic acid catalysts, supported by experimental data. The focus is on the well-established Biginelli reaction, a multicomponent reaction of significant interest in medicinal chemistry for the synthesis of dihydropyrimidinones.
Quantitative Performance Comparison
The catalytic performance of this compound and its analogue, phenylphosphonic acid, in the Biginelli reaction is summarized below. While direct side-by-side comparisons under identical conditions are limited in the available literature, the data presented offers valuable insights into their relative efficiencies.
Table 1: Catalytic Performance in the Biginelli Reaction
| Catalyst | Aldehyde | β-Keto Ester | Urea (B33335)/Thiourea (B124793) | Yield (%) | Reference |
| Phenylphosphonic Acid (10 mol%) | Benzaldehyde | Ethyl acetoacetate | Urea | 94 | [1] |
| Phenylphosphonic Acid (10 mol%) | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 96 | [1] |
| Phenylphosphonic Acid (10 mol%) | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 92 | [1] |
| Phenylphosphonic Acid (10 mol%) | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 90 | [1] |
| Phenylphosphonic Acid (10 mol%) | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 85 | [1] |
| Phenylphosphonic Acid (10 mol%) | Benzaldehyde | Ethyl acetoacetate | Thiourea | 92 | [1] |
| This compound | Various aldehydes | Enaminone | Urea/Thiourea | High to Excellent | [2] |
Note: The study on this compound-catalyzed synthesis of 6-unsubstituted dihydropyrimidinones reports "high to excellent yields" without providing a detailed data table for direct comparison in this context.[2]
Experimental Protocols
A detailed experimental protocol for the Biginelli reaction provides a framework for replicating and comparing the performance of different catalysts.
General Procedure for Phenylphosphonic Acid-Catalyzed Biginelli Reaction[1]
A mixture of an aldehyde (1 mmol), a β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and phenylphosphonic acid (10 mol%) in acetonitrile (B52724) (10 mL) is refluxed for an appropriate time (typically 4-8 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is then washed with cold water and recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.
Mechanistic Insights and Experimental Workflow
The following diagrams illustrate the proposed mechanism of the Biginelli reaction and a general experimental workflow for catalyst evaluation.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Caption: General experimental workflow for catalyst evaluation in the Biginelli reaction.
Discussion on Efficacy
Both this compound and phenylphosphonic acid have demonstrated their utility as effective Brønsted acid catalysts for the Biginelli reaction.[1][2] Phenylphosphonic acid, in particular, has been shown to provide high to excellent yields for a variety of substituted aldehydes.[1] The choice between these catalysts may depend on factors such as substrate scope, reaction conditions, and catalyst availability and cost.
References
A Comparative Guide to Validated HPLC Methods for Phenylphosphinic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Phenylphosphinic acid (PPA) is critical for quality control, process monitoring, and stability testing. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of PPA, offering insights into various analytical approaches and their performance characteristics.
This compound is a key starting material and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are essential to ensure the quality and safety of pharmaceutical products. This guide details both Reverse-Phase HPLC (RP-HPLC) and Ion Chromatography (IC) methods, presenting their experimental protocols and validation data to aid in the selection of the most suitable method for a given application.
Comparison of Validated Analytical Methods
The following table summarizes the key parameters of different validated chromatographic methods for the determination of this compound and related compounds. This allows for a direct comparison of their performance and applicability.
| Parameter | Method 1: Reverse-Phase HPLC | Method 2: Ion Chromatography with Suppressed Conductivity |
| Instrumentation | HPLC with UV Detector | Ion Chromatograph with Conductivity Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] | Anion exchange column (e.g., Dionex IonPac™ AS11 or AS23)[2] |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A simple mobile phase can consist of acetonitrile, water, and phosphoric acid.[1] | Gradient of potassium hydroxide (B78521) (KOH) or a carbonate-bicarbonate eluent.[2] |
| Flow Rate | Typically 1.0 mL/min[1] | Typically 1.0 - 1.2 mL/min.[2] |
| Detection | UV detection at a suitable wavelength (e.g., 210 nm or 254 nm)[1] | Suppressed conductivity detection. |
| Linearity (R²) | > 0.999 | > 0.999[2] |
| Limit of Detection (LOD) | Method dependent, typically in the low µg/mL range. | As low as 12 mg/kg (for phosphate group, indicative for similar compounds).[2] |
| Limit of Quantification (LOQ) | Method dependent, typically in the µg/mL range. | As low as 40 mg/kg (for phosphate group, indicative for similar compounds).[2] |
| Accuracy (% Recovery) | Typically within 98-102%. | Typically within a range of 98-102% for similar compounds. |
| Precision (%RSD) | Typically ≤ 2%. | Typically ≤ 2%. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key experiments cited in this guide.
Method 1: Reverse-Phase HPLC with UV Detection
This method is widely used for the analysis of PPA due to its robustness and the UV-absorbing nature of the phenyl group.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is employed.[3]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 30:70 (v/v) can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detection at 210 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
A known concentration of the this compound sample is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range of the method. The solution is then filtered through a 0.45 µm syringe filter before injection.[1]
Method 2: Ion Chromatography with Suppressed Conductivity
Ion chromatography is a powerful technique for the analysis of ionic species and is particularly suitable for the determination of phosphinic acids.
Chromatographic Conditions:
-
IC System: An ion chromatograph equipped with a suppressed conductivity detector.
-
Columns: A Dionex IonPac™ AG11 guard column and a Dionex IonPac™ AS11 analytical column can be used.[2]
-
Eluent: A gradient of potassium hydroxide (KOH) is employed, starting from 20 mM and increasing to 80 mM.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Suppressor: An anion self-regenerating suppressor.
-
Detection: Suppressed conductivity.
-
Injection Volume: 25 µL.
Sample Preparation:
The sample is diluted with deionized water to a concentration within the calibrated range of the instrument. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of method validation parameters.
References
Benchmarking Phenylphosphinic acid performance in flame retardancy against commercial additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of phenylphosphinic acid (PPA) and its derivatives against widely used commercial flame retardant additives. The following sections present a detailed comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to assist researchers in selecting the most suitable flame retardant system for their specific polymer applications.
Data Presentation: A Head-to-Head Performance Comparison
The following tables summarize the flame retardant performance of this compound derivatives and commercial additives in various polymer matrices. The data is compiled from a range of studies to provide a comparative overview. It is important to note that direct, side-by-side comparisons in the same polymer system are not always available; therefore, the polymer matrix and loading levels are provided for context.
Table 1: Flammability Performance in Epoxy Resins
| Flame Retardant System | Polymer Matrix | Loading (% wt.) | UL 94 Rating | LOI (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |
| This compound Derivatives | ||||||
| DOPO | Epoxy Resin | 2 (as P) | V-0 | - | - | [1] |
| PPMP | Epoxy Resin | 1 (as P) | V-0 | - | - | [1] |
| Commercial Additives | ||||||
| Aluminum Trihydroxide (ATH) | Epoxy Resin | 10 | - | - | - | [2] |
| Ammonium Polyphosphate (APP) | Epoxy Resin | - | - | ~25 | - | [3] |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin | - | V-0 | 28 | - | [4] |
Table 2: Flammability Performance in Polyamide (PA)
| Flame Retardant System | Polymer Matrix | Loading (% wt.) | UL 94 Rating | LOI (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |
| This compound Derivatives | ||||||
| Aluminum Phenylphosphinate | PA6 (Glass-fiber reinforced) | - | - | - | - | [5] |
| CPPOA Salt | PA66 | 6 | V-0 | 27.2 | - | [6] |
| Commercial Additives | ||||||
| Melamine Polyphosphate (MPP) | PA66 (Glass-fiber reinforced) | 17 | - | - | - | [7] |
| Aluminum Diethylphosphinate | PA6 (Glass-fiber reinforced) | - | V-0 | 34.8 | - | [8] |
Table 3: Flammability Performance in Polyesters (PBT, PET)
| Flame Retardant System | Polymer Matrix | Loading (% wt.) | UL 94 Rating | LOI (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |
| This compound Derivatives | ||||||
| Aluminum Phenylphosphinate | PBT | - | - | - | - | [9] |
| Commercial Additives | ||||||
| Decabromodiphenyl Ethane (DBDPE) | PET | - | V-0 | >27 | - | [10] |
| Melamine Polyphosphate (MPP) | PBT | - | - | - | - | [11] |
Mechanisms of Action: A Visual Guide
The flame retardant efficacy of an additive is intrinsically linked to its mechanism of action. These mechanisms can be broadly categorized into gas-phase and condensed-phase inhibition.
This compound and its Derivatives: A Dual-Mode Approach
This compound and its metal salts primarily act in both the condensed and gas phases. In the condensed phase, they promote the formation of a stable char layer that insulates the underlying polymer from heat and oxygen.[6] In the gas phase, phosphorus-containing radicals are released, which quench the high-energy radicals (H•, OH•) that propagate the combustion process.[6]
Figure 1. Flame Retardant Mechanism of this compound.
Ammonium Polyphosphate (APP): Intumescent Char Formation
Ammonium polyphosphate is a well-known intumescent flame retardant. Upon heating, it decomposes to produce polyphosphoric acid and ammonia (B1221849). The polyphosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a carbonaceous char. The released ammonia gas causes this char to swell, creating a thick, insulating foam layer that protects the underlying material.[8][9][12]
Figure 2. Intumescent Flame Retardant Mechanism of APP.
Aluminum Trihydroxide (ATH): Endothermic Decomposition and Dilution
Aluminum trihydroxide functions primarily through a condensed-phase mechanism. When heated, it undergoes an endothermic decomposition, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases in the surrounding atmosphere, thereby inhibiting combustion. The resulting aluminum oxide can also form a protective surface layer.[2][13]
Figure 3. Flame Retardant Mechanism of Aluminum Trihydroxide.
Brominated Flame Retardants (BFRs): Gas-Phase Radical Scavenging
Brominated flame retardants are highly effective in the gas phase. Upon heating, they release bromine radicals which interfere with the combustion chain reaction in the flame. These radicals act as scavengers, terminating the chain-propagating H• and OH• radicals, thus extinguishing the flame.[10]
Figure 4. Gas-Phase Mechanism of Brominated Flame Retardants.
Experimental Protocols: Standardized Flammability Testing
The performance data presented in this guide is based on standardized flammability tests. The following are detailed methodologies for the key experiments cited.
UL 94 Vertical Burn Test
The UL 94 vertical burn test is a widely used method to assess the flammability of plastic materials.
-
Specimen: A rectangular bar of the material, typically 127 mm x 12.7 mm, with the thickness of the end product.
-
Procedure:
-
The specimen is held vertically with a clamp at the top.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The time it takes for the flame on the specimen to self-extinguish is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time and afterglow time are recorded.
-
A piece of cotton is placed below the specimen to observe if any dripping particles ignite it.
-
-
Classification: Based on the afterflame time, afterglow time, and whether dripping particles ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating (most flame retardant).[1]
Figure 5. Experimental Workflow for the UL 94 Vertical Burn Test.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen: A small, vertically oriented strip of the material.
-
Procedure:
-
The specimen is placed in a vertical glass column.
-
A mixture of oxygen and nitrogen is flowed upwards through the column.
-
The top of the specimen is ignited.
-
The oxygen concentration in the gas mixture is varied until the minimum concentration that sustains a flame for a specified time or burns a specified length of the specimen is determined.
-
-
Result: The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.[14][15]
Cone Calorimetry (ASTM E1354)
The cone calorimeter is a bench-scale instrument that measures the heat release rate and other combustion parameters of a material under a controlled heat flux.
-
Specimen: A 100 mm x 100 mm flat sample of the material.
-
Procedure:
-
The specimen is placed horizontally on a load cell and exposed to a controlled level of radiant heat from a conical heater.
-
A spark igniter is used to ignite the gases emitted from the decomposing sample.
-
The oxygen concentration and mass flow rate of the combustion products in the exhaust stream are continuously measured.
-
-
Key Parameters Measured:
-
Heat Release Rate (HRR): The amount of heat generated per unit time.
-
Peak Heat Release Rate (pHRR): The maximum value of the HRR.
-
Total Heat Release (THR): The total amount of heat generated during the test.
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Mass Loss Rate: The rate at which the specimen loses mass.
-
Smoke Production: The amount of smoke generated.[16]
-
Figure 6. Experimental Workflow for Cone Calorimetry.
References
- 1. electronics.org [electronics.org]
- 2. earchive.tpu.ru [earchive.tpu.ru]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aluminum hypophosphite and aluminum phenylphosphinate: A comprehensive comparison of chemical interaction during pyrolysis in flame-retarded glass-fiber-reinforced polyamide 6 | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to Phenylphosphinic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of organophosphorus compounds, phenylphosphinic acid is a critical building block. Its preparation can be approached through several synthetic pathways, each with distinct advantages and disadvantages in terms of yield, reaction conditions, scalability, and safety. This guide provides a comprehensive comparative analysis of four principal synthetic routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for a given application.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to this compound is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of the process. The following table summarizes the key quantitative data for four common methods.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Oxidation | This compound | Nitric Acid | ~40%[1][2] | 100°C[1][2] | Simple, direct method. | Moderate yield, use of a strong oxidizing acid. |
| Hydrolysis & Disproportionation | Dichlorophenylphosphine (B166023) | Water, Toluene | >95% (theoretical) | Hydrolysis <70°C, Disproportionation 140-150°C | High yield, co-production of phenylphosphine. | Use of moisture-sensitive and corrosive starting material. |
| Michaelis-Arbuzov Reaction | Phenyl Halide, Trialkyl Phosphite (B83602) | NiCl₂ (catalyst), HCl | Moderate to High | High temperature, followed by acidic hydrolysis | Versatile for C-P bond formation. | Two-step process, potential for side reactions. |
| Grignard Reaction | Bromobenzene (B47551), Diethyl Phosphite | Magnesium, Diethyl Ether, HCl | Moderate | Anhydrous conditions, low temperature | Utilizes readily available starting materials. | Highly sensitive to moisture, formation of biphenyl (B1667301) byproduct.[3] |
Experimental Protocols
The following sections provide detailed experimental procedures for the four synthetic routes discussed.
Oxidation of this compound
This method involves the direct oxidation of this compound using a strong oxidizing agent like nitric acid.
Procedure:
-
In a round-bottom flask equipped with a thermometer, 10.0 g (69.7 mmol) of this compound is melted by heating to 100°C.[1][2]
-
Concentrated nitric acid (3.5 mL, 54.4 mmol) is carefully added dropwise to the molten this compound.[1][2]
-
After the addition is complete, the reaction mixture is allowed to cool to room temperature, which results in the formation of a yellow solid.[1]
-
The aqueous solution is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.[1][2]
-
The combined organic phases are dried over anhydrous magnesium sulfate.[1][2]
-
The solvent is removed under reduced pressure, and the crude product is recrystallized from diethyl ether to yield this compound as a colorless solid.[1]
Hydrolysis of Dichlorophenylphosphine and Disproportionation
This high-yield method involves the initial hydrolysis of dichlorophenylphosphine to phenylphosphonous acid, which is then disproportionated to this compound and phenylphosphine.
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, 70.2 g of dichlorophenylphosphine is added to 70 mL of toluene.
-
Water (16.9 g) is added dropwise, ensuring the reaction temperature does not exceed 70°C.
-
After the addition is complete, the mixture is stirred at room temperature for 30 minutes. This forms phenylphosphonous acid.
-
The resulting phenylphosphonous acid is heated to 140-150°C under a nitrogen atmosphere to induce disproportionation, yielding this compound and phenylphosphine.
-
The this compound can be isolated and purified by crystallization.
Michaelis-Arbuzov Reaction
This versatile two-step method first involves the formation of a dialkyl phenylphosphonate (B1237145), which is subsequently hydrolyzed to this compound.
Procedure: Step 1: Synthesis of Diethyl Phenylphosphonate
-
A mixture of a phenyl halide (e.g., iodobenzene), triethyl phosphite, and a catalytic amount of nickel(II) chloride is heated under an inert atmosphere.
-
The progress of the reaction is monitored by a suitable analytical method such as TLC or GC.
-
Upon completion, the diethyl phenylphosphonate is purified by vacuum distillation.[3]
Step 2: Hydrolysis to this compound
-
The purified diethyl phenylphosphonate is refluxed with concentrated hydrochloric acid for several hours to hydrolyze the ester groups.[3]
-
After cooling, the this compound is isolated by extraction and purified by recrystallization.
Grignard Reaction
This organometallic approach utilizes a Grignard reagent to form the carbon-phosphorus bond.
Procedure:
-
Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.[3]
-
In a separate flask, a solution of diethyl phosphite in anhydrous diethyl ether is cooled to 0°C.[3]
-
The prepared Grignard reagent is slowly added to the cooled diethyl phosphite solution.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.[3]
-
The reaction is quenched by careful addition to a cooled, acidic aqueous solution (e.g., dilute HCl).[3]
-
The resulting this compound is isolated by extraction with an organic solvent and purified by recrystallization.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows of the described synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
Phenylphosphinic Acid Derivatives: A Comparative Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
Phenylphosphinic acid and its derivatives are a versatile class of organophosphorus compounds that have garnered significant interest in various fields of chemistry, including catalysis, materials science, and medicinal chemistry. Their unique electronic and steric properties, which can be fine-tuned through substitution on the phenyl ring, make them valuable ligands for transition metal catalysis and key intermediates in the synthesis of novel bioactive molecules. This guide provides an objective comparison of the reactivity of this compound derivatives in several key chemical transformations, supported by experimental data and detailed protocols.
Data Presentation
Esterification of this compound
The esterification of phosphinic acids is a fundamental transformation for the synthesis of various derivatives. A kinetic study of the esterification of this compound (PPA) with ethylene (B1197577) glycol (EG) has shown the reaction to follow pseudo-second-order kinetics. The activation energy for this reaction was determined to be 32.673 kJ/mol, which is lower than that for the esterification of phenylphosphonic acid (62.631 kJ/mol), indicating a higher reactivity for the phosphinic acid under the studied conditions.[1]
Table 1: Kinetic Parameters for the Esterification of this compound and Phenylphosphonic Acid with Ethylene Glycol [1]
| Acid | Reaction Order | Activation Energy (kJ/mol) |
| This compound (PPA) | Pseudo-second order | 32.673 |
| Phenylphosphonic Acid (PPOA) | Pseudo-second order | 62.631 |
Hirao Cross-Coupling Reaction
The Hirao cross-coupling reaction is a powerful method for the formation of a P-C bond. Studies on the reactivity of bromoarenes in the Hirao reaction with phosphinates have shown that the nature of the substituent on the aromatic ring significantly influences the reaction outcome. Both electron-donating and electron-withdrawing groups tend to decrease the reactivity compared to unsubstituted bromobenzene.[2][3]
Table 2: Effect of Substituents on the Hirao Reaction of Bromoarenes with Diethyl Phosphite (B83602) [3]
| Substituent on Bromoarene | Conversion (%) |
| H | 98 |
| 4-Methoxy | 69 |
| 3-Methoxy | 93 |
| 4-Ethyl | 85 |
| 4-Methyl | 73 |
| 4-Chloro | 95 |
| 4-Bromo | 96 |
| 4-Acetyl | 94 |
| 4-Ethoxycarbonyl | 96 |
Reaction conditions: Microwave irradiation, Pd(OAc)2 catalyst.
Suzuki-Miyaura Cross-Coupling Reaction
This compound derivatives can act as effective ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The catalytic activity of a palladium(II) complex with a phosphinic amide ligand, [Pd(Ph2P(O)CH2NPh)2], has been investigated in the reaction of various aryl halides with phenylboronic acid, demonstrating moderate to high yields.[4][5]
Table 3: Yields of Biaryl Products in the Suzuki-Miyaura Reaction Using a Pd(II)-Phosphinic Amide Catalyst [5]
| Aryl Halide | Yield (%) |
| 4-Bromoacetophenone | 100 |
| 4-Iodoacetophenone | 100 |
| 4-Bromobenzonitrile | 95 |
| 4-Iodobenzonitrile | 98 |
| 4-Bromoanisole | 55 |
| 4-Iodoanisole | 65 |
| 4-Bromotoluene | 45 |
| 4-Iodotoluene | 50 |
| Phenyl bromide | 35 |
| Phenyl iodide | 40 |
Reaction conditions: Pd(II)-phosphinic amide complex as catalyst, K2CO3 as base, DMF as solvent, 100 °C.
Experimental Protocols
General Procedure for the Esterification of this compound with Ethylene Glycol[1]
A mixture of this compound and ethylene glycol is heated in benzene, which serves as a water-carrying agent to drive the reaction to completion. The reaction progress is monitored by titrating the concentration of the remaining acid with a standardized solution of sodium hydroxide. The reaction is carried out at different temperatures to determine the activation energy.
General Procedure for the Hirao Cross-Coupling Reaction[3]
A mixture of the bromoarene, diethyl phosphite (or another H-phosphinate), and a palladium(II) acetate (B1210297) catalyst is subjected to microwave irradiation. The reaction is performed in a sealed vessel, and the temperature and duration are controlled. After the reaction is complete, the mixture is cooled, and the product is isolated and purified by chromatography.
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction[5]
The aryl halide, phenylboronic acid, a base (e.g., K2CO3), and the palladium(II)-phosphinic amide catalyst are dissolved in a suitable solvent such as DMF. The reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted and purified by column chromatography.
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' represents a phosphinic acid-based ligand. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[6][7][8][9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Cross-Validation of Analytical Techniques for the Characterization of Phenylphosphinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of Phenylphosphinic acid (PPA), a key intermediate in the synthesis of various organophosphorus compounds, is critical for ensuring product quality, purity, and consistency in research and drug development. A variety of analytical techniques can be employed for this purpose, each with its own set of strengths and limitations. This guide provides a comprehensive cross-validation of the most common analytical techniques for PPA characterization, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound characterization is dictated by the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration for the analysis of PPA.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Applications |
| HPLC | >0.999 | 98 - 102% | < 2% | ~0.1 µg/mL | ~0.5 µg/mL | Purity assessment, impurity profiling, quantitative analysis |
| qNMR | Not Applicable | 99 - 101% | < 1% | Dependent on concentration and instrument | Dependent on concentration and instrument | Absolute purity determination, structural confirmation, quantification without a specific reference standard |
| Acid-Base Titration | Not Applicable | 98 - 102% | < 2% | Dependent on titrant concentration | Dependent on titrant concentration | Assay of bulk material, determination of overall acidic content |
Note: The performance data presented are typical values and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. The following section outlines the methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound and its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton (¹H) and/or phosphorus (³¹P) probe.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid for ¹H qNMR).
-
Solvent: A suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H or ³¹P NMR spectrum using a 90° pulse and a sufficiently long relaxation delay (D1) to ensure complete signal relaxation (typically 5 times the longest T₁).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation: The purity of the this compound is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard, taking into account their respective molecular weights, number of nuclei contributing to the signals, and the weighed masses.
Acid-Base Titration
Acid-base titration is a classic and reliable method for determining the total acidic content of a this compound sample. As a monoprotic acid, it will exhibit one equivalence point.
Instrumentation and Reagents:
-
Burette: A calibrated burette for accurate delivery of the titrant.
-
pH Meter or Indicator: For endpoint determination.
-
Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titration: Titrate the this compound solution with the standardized NaOH solution.
-
Endpoint Determination: The endpoint is detected by a sharp change in pH, as measured by a pH meter, or by a color change if a suitable indicator is used.
-
Calculation: The purity of the this compound is calculated based on the volume of titrant consumed, its concentration, the stoichiometry of the reaction (1:1 for PPA and NaOH), and the weight of the sample.
Workflow for Analytical Technique Selection
The selection of the most appropriate analytical technique for this compound characterization depends on the specific goals of the analysis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A workflow diagram for selecting the appropriate analytical technique for PPA characterization.
Signaling Pathway of PPA Interaction (Hypothetical)
While this compound is primarily an industrial chemical, understanding its potential biological interactions is crucial in drug development, especially if it is a starting material or impurity. The following diagram illustrates a hypothetical signaling pathway where a PPA derivative might act as an enzyme inhibitor.
Caption: A hypothetical pathway of a PPA derivative inhibiting a target enzyme.
This guide provides a foundational understanding of the cross-validation of analytical techniques for this compound characterization. The selection of the most suitable method will ultimately depend on the specific analytical requirements, available resources, and regulatory guidelines. It is always recommended to perform in-house method validation to ensure the chosen technique is fit for its intended purpose.
Comparative cost-benefit analysis of using Phenylphosphinic acid in industrial applications
A Comparative Cost-Benefit Analysis of Phenylphosphinic Acid in Industrial Applications
This guide provides a comprehensive cost-benefit analysis of this compound (PPA) and its derivatives in key industrial applications. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of PPA relative to common alternatives. The information presented is based on experimental data from various sources, and this document provides detailed methodologies for the key experimental protocols cited.
This compound as a Corrosion Inhibitor
This compound and its salts are effective corrosion inhibitors, particularly for mild steel in aqueous environments.[1] They function by forming a protective, insoluble organophosphate layer on the metal surface, which acts as a barrier to corrosive elements.[2] The performance of PPA is often enhanced when used in synergistic formulations, for example, with zinc salts.[1][3]
Performance Comparison of Corrosion Inhibitors
The following table summarizes the inhibition efficiency of a PPA-based formulation compared to other common corrosion inhibitors.
| Inhibitor Formulation | Concentration (ppm) | Substrate | Corrosive Environment | Inhibition Efficiency (%) |
| Sodium Salt of this compound + Zn²⁺ | 300 (PPA) + 50 (Zn²⁺) | Mild Steel | Neutral aqueous, 60 ppm Cl⁻ | 95 |
| Benzotriazole | Not Specified | Mild Steel | Not Specified | ~90 |
| Tolyltriazole | Not Specified | Mild Steel | Not Specified | ~92 |
| Sodium Molybdate | Not Specified | Mild Steel | Not Specified | ~85 |
| Aminotrimethylene phosphonic acid (ATMP) + Zn²⁺ | 200 (ATMP) + 50 (Zn²⁺) | Mild Steel | Aqueous, 60 ppm Cl⁻ | 98 |
Note: The data presented is compiled from various studies and direct comparative studies under identical conditions are limited.
Experimental Protocol: Weight-Loss Method for Corrosion Inhibition
This protocol describes a typical gravimetric method used to evaluate the efficiency of corrosion inhibitors.[1]
Objective: To determine the corrosion inhibition efficiency of a this compound formulation on mild steel.
Materials:
-
Mild steel coupons of known dimensions and composition.
-
Aqueous solution containing a known concentration of corrosive ions (e.g., 60 ppm Cl⁻).
-
Inhibitor formulation: Sodium salt of this compound and ZnSO₄.
-
Polishing paper, acetone, distilled water.
-
Analytical balance.
Procedure:
-
Coupon Preparation: Mechanically polish the surface of the mild steel coupons, degrease with acetone, wash with distilled water, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons to the nearest 0.1 mg (W₁).
-
Solution Preparation: Prepare two sets of the corrosive aqueous solution. One serves as a blank (control), and the other is dosed with the inhibitor formulation (e.g., 300 ppm PPA + 50 ppm Zn²⁺).
-
Immersion: Immerse the pre-weighed coupons in both the blank and the inhibitor-containing solutions for a specified period (e.g., 24-72 hours) at a constant temperature.
-
Post-Immersion Cleaning: After the immersion period, remove the coupons. Clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water, dry, and re-weigh (W₂).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W_loss(blank) - W_loss(inhibitor)) / W_loss(blank)] x 100 Where W_loss is the weight loss of the coupon (W₁ - W₂).
Mechanism of Corrosion Inhibition
The diagram below illustrates the proposed mechanism of action for this compound as a corrosion inhibitor.
This compound in Flame Retardant Applications
This compound and its derivatives, particularly metal salts (phosphinates), are effective halogen-free flame retardants for a variety of polymers.[4] They primarily act in the condensed phase by promoting the formation of a stable char layer that insulates the underlying polymer from heat and oxygen.[4] Some derivatives also exhibit gas-phase activity by releasing phosphorus-containing radicals that quench the flame.[4]
Performance Comparison of Phosphorus-Based Flame Retardants
The following table compares the flame retardant performance of polymers containing a PPA derivative (Aluminum Diethylphosphinate) with those containing a common alternative, Ammonium Polyphosphate (APP).
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL 94 Rating | Peak Heat Release Rate (kW/m²) |
| Polyamide 6 (PA6) | Aluminum Diethylphosphinate | 25 | 34 | V-0 | 464 |
| Polyamide 6 (PA6) | Ammonium Polyphosphate (APP) | 25 | 28 | Fails | Not Reported |
| Polybutylene Terephthalate (PBT) | Aluminum Diethylphosphinate | 20 | 32 | V-0 | 250 |
| Polybutylene Terephthalate (PBT) | Melamine Polyphosphate (MPP) | 20 | 25 | Fails | 450 |
| Polypropylene (PP) | APP:PTPA (2:1) | 25 | 34 | V-0 | Reduced by 85% |
Note: PTPA is a polymeric synergist synthesized from phenylphosphonic dichloride. Data is compiled from studies that may have different testing conditions.
Experimental Protocols for Flame Retardancy Evaluation
This test measures the heat release rate and other combustion parameters of a material under a constant heat flux.
Objective: To determine the fire performance characteristics of a polymer containing a PPA-based flame retardant.
Apparatus: Cone calorimeter.
Procedure:
-
Specimen Preparation: A 100 mm x 100 mm specimen of the material with a specified thickness is prepared.
-
Test Setup: The specimen is placed on a load cell and exposed to a controlled level of radiant heat from a conical heater.
-
Ignition: A spark igniter is used to ignite the gases emitted from the decomposing specimen.
-
Data Collection: Throughout the test, the following parameters are continuously measured:
-
Heat Release Rate (HRR)
-
Time to Ignition (TTI)
-
Mass Loss Rate
-
Smoke Production Rate
-
Oxygen Consumption
-
-
Analysis: The peak heat release rate (pHRR) and total heat release (THR) are determined from the collected data. Lower values indicate better flame retardancy.[5]
This test assesses the self-extinguishing properties of a plastic material.
Objective: To classify the flammability of a polymer containing a PPA-based flame retardant.
Apparatus: UL 94 test chamber, Bunsen burner, timer, cotton.
Procedure:
-
Specimen Preparation: A set of rectangular bar specimens of a specified size are prepared.
-
Test Setup: A specimen is clamped vertically. A layer of dry cotton is placed below the specimen.
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The duration of flaming and glowing is recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton. V-0 is the highest rating for self-extinguishing plastics.[2]
Experimental Workflow for Flame Retardant Evaluation
The following diagram outlines the typical workflow for evaluating the efficacy of a flame retardant.
This compound in Polymerization Processes
This compound and its derivatives can act as polymerization inhibitors, preventing the premature and unwanted polymerization of monomers during manufacturing, transportation, and storage. They function by scavenging free radicals that initiate the polymerization chain reaction.
Performance Comparison of Polymerization Inhibitors
Quantitative data directly comparing the performance of this compound with other common polymerization inhibitors is limited in publicly available literature. The following table provides a general comparison of common inhibitors for styrene (B11656) polymerization.
| Inhibitor | Typical Concentration (ppm) | Inhibition Mechanism | Key Features |
| This compound | Not Widely Reported | Radical Scavenging | Data on specific performance metrics is limited. |
| 4-tert-Butylcatechol (TBC) | 10-50 | Radical Scavenging | Effective in the presence of oxygen; easily removed. |
| Hydroquinone (HQ) | 100-1000 | Radical Scavenging | Requires oxygen for high efficiency. |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 50-200 | Radical Scavenging | Effective antioxidant; often used in combination. |
| TEMPO and derivatives | 50-500 | Radical Scavenging | Highly effective, can enable controlled polymerization. |
Experimental Protocol: Evaluation of Polymerization Inhibitor Efficiency
This protocol describes a method to determine the effectiveness of an inhibitor in preventing the thermal polymerization of a monomer like styrene.
Objective: To measure the induction period and the amount of polymer formed in the presence of an inhibitor.
Materials:
-
Monomer (e.g., purified styrene).
-
Polymerization inhibitor (e.g., this compound derivative).
-
Control inhibitor (e.g., hydroquinone).
-
Reaction vials or tubes.
-
Constant temperature bath.
-
Methanol (for precipitation).
-
Analytical balance.
-
Viscometer or Gel Permeation Chromatography (GPC) for polymer analysis.
Procedure:
-
Sample Preparation: Prepare solutions of the monomer containing a known concentration of the inhibitor. A control sample with no inhibitor and another with a standard inhibitor should also be prepared.
-
Heating: Place the sealed vials in a constant temperature bath set to a temperature that induces thermal polymerization (e.g., 120°C for styrene).
-
Monitoring: At regular time intervals, remove a vial from each set.
-
Polymer Quantification:
-
Cool the vial to stop the reaction.
-
Precipitate the polymer by adding methanol.
-
Filter, dry, and weigh the polymer to determine the percent conversion.
-
Alternatively, the viscosity of the solution can be measured as an indicator of polymer formation.
-
-
Data Analysis: Plot the polymer conversion versus time for each inhibitor. The time until a significant amount of polymer is formed is the induction period. A longer induction period indicates a more effective inhibitor.
Radical Polymerization Inhibition Mechanism
The diagram below illustrates the general mechanism of radical polymerization and how inhibitors intervene in this process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phenylphosphinic Acid
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. Phenylphosphinic acid, a corrosive and hazardous chemical, necessitates strict adherence to disposal protocols to protect both personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance with acute oral toxicity, and it can cause severe skin burns and serious eye damage.[1][2] It may also cause respiratory irritation.[1][3] Due to these hazards, it is imperative that this compound waste is designated as hazardous and not disposed of through standard laboratory drains or general waste systems.[1][4]
First Aid in Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[2][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink 1 or 2 glasses of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.[2]
Operational Plan for this compound Waste
Personal Protective Equipment (PPE) When Handling Waste:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Spill Management: In the event of a spill, prevent further spread and avoid dust formation.[1] Do not add water unless specifically for decontamination of surfaces.[1] Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1][4] All materials used for cleanup must also be disposed of as hazardous waste.[1]
**Step-by-Step Disposal Protocol
-
Waste Collection and Segregation:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container made of a material compatible with corrosive solids.[1]
-
Do not mix this compound waste with incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions.[1][4] All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
-
-
Storage of Waste:
-
Final Disposal:
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste, ensuring compliance with all relevant regulations.[1]
-
Do not attempt to neutralize the waste without a specific, validated, and approved protocol and the necessary facilities to do so safely.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
-
Quantitative Data for this compound
| Parameter | Value |
| CAS Number | 1779-48-2 |
| UN Number | 3261[6][7] |
| Hazard Class | 8 (Corrosive)[6][7] |
| Packing Group | III[6][7] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) |
Note: This table summarizes key identification and hazard data. Specific disposal concentration limits are determined by local and national regulations.
Disposal Workflow
Caption: This diagram outlines the step-by-step process for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenylphosphinic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Phenylphosphinic acid, a corrosive compound that demands strict adherence to safety protocols to protect both personnel and the integrity of research.
Hazard Profile and Safety Summary
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and can cause respiratory irritation.[1][3][4] Due to these hazards, it is classified as a hazardous substance and requires specific handling and disposal procedures.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1779-48-2 | [1][2][5] |
| UN Number | UN3261 | [4][6] |
| Hazard Class | 8 (Corrosive) | [4] |
| Packing Group | III | [4] |
| GHS Hazard Statements | H302, H314, H315, H318 | [4] |
| Acute Oral Toxicity (Rat) | LD50: 1345 mg/kg | [6] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect against splashes.[4][7][8][9] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Nitrile and neoprene gloves offer good resistance to acids.[9] Always inspect gloves for tears or punctures before use. A flame-retardant lab coat should be worn and fully buttoned. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator is necessary if there is a risk of dust formation or if working outside of a well-ventilated area.[1][4][7] The type of respirator and cartridge should be selected based on the potential concentration of airborne particles. |
| Footwear | Closed-toe shoes | Shoes should be made of a material that offers protection against chemical spills. |
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation and Handling:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Pre-use Inspection: Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[2][10]
-
Handling: Avoid creating dust when handling the solid material.[1][3] Use appropriate tools to transfer the chemical.
2. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[2][4] Do not use water to clean up the spill as it may react with the acid.
-
Decontamination: Once the bulk of the material has been removed, the area should be decontaminated according to your institution's specific procedures for corrosive materials.
3. Disposal Plan:
-
Waste Collection: All this compound waste, including contaminated materials like gloves and paper towels, must be collected in a clearly labeled, sealed, and corrosion-resistant container.[4]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as bases or strong oxidizing agents.[1][3][4]
-
Licensed Disposal: this compound waste is classified as hazardous and must be disposed of through a licensed hazardous waste disposal company.[4][6][11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Emergency Plan: Spills and Personal Exposure
Immediate and appropriate action is critical in the event of an emergency.
1. Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3]
-
Seek immediate medical attention.
2. Skin Contact:
-
Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][3][12]
-
Seek immediate medical attention.
3. Inhalation:
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
4. Ingestion:
-
If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[1][3]
-
Seek immediate medical attention.
Diagram: this compound Handling and Emergency Workflow
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. leelinework.com [leelinework.com]
- 9. hsa.ie [hsa.ie]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
